(3,4-Dehydro-Pro3)-Tuftsin
Description
BenchChem offers high-quality (3,4-Dehydro-Pro3)-Tuftsin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dehydro-Pro3)-Tuftsin including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h5,8,12-16,30H,2-4,6-7,9-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13?,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGJMPDANPWMKQ-NNFXCFJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CC=CC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC(CCCCN)C(=O)N1CC=C[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919691 | |
| Record name | N~2~-[{1-[N~2~-(2-Amino-1,3-dihydroxybutylidene)lysyl]-2,5-dihydro-1H-pyrrol-2-yl}(hydroxy)methylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91502-65-7 | |
| Record name | Tuftsin, (3,4-dehydro-pro)(3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091502657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[{1-[N~2~-(2-Amino-1,3-dihydroxybutylidene)lysyl]-2,5-dihydro-1H-pyrrol-2-yl}(hydroxy)methylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
mechanism of action of (3,4-Dehydro-Pro3)-Tuftsin in macrophage activation
An In-Depth Technical Guide to the Mechanism of Action of (3,4-Dehydro-Pro3)-Tuftsin in Macrophage Activation
Executive Summary
This guide provides a detailed examination of the mechanism of action for (3,4-Dehydro-Pro3)-Tuftsin, a structurally modified analog of the endogenous immunomodulatory peptide, Tuftsin. Tuftsin (Thr-Lys-Pro-Arg) is a tetrapeptide derived from the Fc domain of immunoglobulin G that enhances various functions of phagocytic cells.[1][2] The introduction of a 3,4-dehydro bond in the proline residue at position three creates a conformationally constrained analog designed to explore and potentially enhance its biological activity. This document delineates the current understanding of its interaction with macrophage receptors, the subsequent intracellular signaling cascades, and the resulting functional outcomes, including a marked increase in phagocytic activity compared to its native counterpart.[3] We will explore the causality behind experimental designs, provide validated protocols for investigation, and visualize the complex signaling networks involved.
Introduction: The Rationale for a Conformationally-Restrained Tuftsin Analog
The natural tetrapeptide Tuftsin is a potent activator of macrophages, stimulating phagocytosis, chemotaxis, and tumoricidal activities.[2][4] However, its therapeutic potential is limited by a short in vivo half-life, as it is susceptible to degradation by peptidases.[5] The synthesis of analogs like (3,4-Dehydro-Pro3)-Tuftsin is a strategic approach in medicinal chemistry to create molecules with potentially increased stability and enhanced biological potency.[3][6] The double bond in the proline ring restricts the peptide's conformational flexibility, which can lock it into a more bioactive orientation for receptor binding and may confer resistance to enzymatic degradation.
Macrophage activation is a cornerstone of the innate immune response, characterized by a spectrum of functional states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.[7][8] Understanding how novel compounds like (3,4-Dehydro-Pro3)-Tuftsin modulate this activation is critical for developing new immunotherapies.
Receptor Binding and Cellular Uptake
The biological activity of Tuftsin and its analogs is initiated by binding to specific receptors on the surface of macrophages. While a unique, high-affinity Tuftsin receptor has been elusive, evidence points towards interaction with multiple targets, including Neuropilin-1 (NRP-1) and Fc receptors.[2][5][9] The arginine residue at the C-terminus is crucial for this interaction.[10]
The binding of native Tuftsin to mouse peritoneal macrophages is rapid, specific, and saturable, with a reported equilibrium dissociation constant (KD) of approximately 5.0 x 10⁻⁸ M and an estimated 72,000 binding sites per cell.[11] The conformational rigidity of (3,4-Dehydro-Pro3)-Tuftsin likely influences its binding affinity and kinetics compared to the more flexible native peptide, a hypothesis that warrants direct experimental validation.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of (3,4-Dehydro-Pro3)-Tuftsin for macrophage receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]Tuftsin).
Causality: A competitive binding assay is a robust method to establish specific receptor interaction. By measuring the displacement of a known high-affinity radioligand, we can quantitatively determine the affinity of the unlabeled competitor (the analog). This validates that the observed biological effects are receptor-mediated.
Methodology:
-
Cell Preparation: Isolate peritoneal macrophages from mice (e.g., C57BL/6) via peritoneal lavage and culture in RPMI-1640 medium supplemented with 10% FBS. Allow cells to adhere for 2-4 hours at 37°C.
-
Assay Setup: Gently wash the adherent macrophages with a cold binding buffer (e.g., PBS with 0.1% BSA).
-
Competition Reaction: Add a constant concentration of [³H]Tuftsin (e.g., 50 nM, near the KD value).
-
Immediately add varying concentrations of unlabeled (3,4-Dehydro-Pro3)-Tuftsin (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) or unlabeled native Tuftsin (for positive control).
-
Nonspecific Binding Control: In a parallel set of wells, add the radioligand along with a large excess of unlabeled Tuftsin (e.g., 10⁻⁴ M) to determine nonspecific binding.
-
Incubation: Incubate the plates at 4°C for 2 hours to reach binding equilibrium.
-
Washing: Aspirate the reaction mixture and wash the cells rapidly three times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis & Scintillation Counting: Lyse the cells with a solution of 0.5 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific counts from total counts. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀, from which the Ki can be calculated.
Intracellular Signaling Pathways
Upon receptor engagement, (3,4-Dehydro-Pro3)-Tuftsin is hypothesized to trigger a cascade of intracellular signaling events common to macrophage activation. These pathways typically involve the activation of protein kinase families such as the Mitogen-Activated Protein Kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway, which are central regulators of inflammatory and immune gene expression.[12][13]
Available data on Tuftsin suggests it can shift the immune balance from a pro-inflammatory (phospho-STAT1) to an anti-inflammatory (IL-4, IL-10) and immunosuppressive (FoxP3) response, indicating a complex modulation of signaling networks.[5] It is plausible that (3,4-Dehydro-Pro3)-Tuftsin leverages similar pathways, potentially with altered kinetics or magnitude, to exert its potent effects on macrophage function.
Visualizing the Hypothesized Signaling Cascade
Caption: Hypothesized signaling pathway initiated by (3,4-Dehydro-Pro3)-Tuftsin.
Experimental Protocol: Western Blotting for Kinase Activation
This protocol quantifies the activation of key signaling proteins by detecting their phosphorylation status.
Causality: Phosphorylation is a primary mechanism of activation for kinases in signaling cascades. Detecting an increase in the phosphorylated form of a protein (e.g., phospho-p38) relative to its total amount provides direct evidence that a specific pathway has been activated by the stimulus.
Methodology:
-
Cell Culture and Stimulation: Plate murine macrophages (e.g., RAW264.7 cell line) and grow to 80% confluency. Serum-starve the cells for 4-6 hours.
-
Treatment: Treat cells with 1 µg/mL of (3,4-Dehydro-Pro3)-Tuftsin for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (media alone) and a positive control (e.g., LPS).
-
Protein Extraction: Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize data, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-p38 MAPK).
Functional Consequences of Macrophage Activation
The ultimate measure of an immunomodulator's efficacy lies in its ability to alter cellular function. Studies on (3,4-Dehydro-Pro3)-Tuftsin have demonstrated a significant enhancement of key macrophage activities compared to native Tuftsin.
| Functional Outcome | Native Tuftsin | (3,4-Dehydro-Pro3)-Tuftsin | Reference |
| Phagocytosis | Baseline Stimulation | 2-4 times higher phagocytic index at 0.4-1.0 µg/mL | [3] |
| Chemotaxis | Significant effect at 10 µg/mL | Similar effect at 10 µg/mL; slight suppression at lower concentrations | [3] |
| Bactericidal Activity | Effective | Similar activity observed | [3] |
| Cytokine Profile | Can induce both pro- and anti-inflammatory cytokines | Likely induces a shift towards an M2 (anti-inflammatory) phenotype (e.g., IL-10) | [5][9][14] |
Key Insight: The most striking feature of (3,4-Dehydro-Pro3)-Tuftsin is its superior ability to stimulate phagocytosis. This suggests that its conformation is optimally suited for engaging the cellular machinery responsible for particle engulfment, a critical function in clearing pathogens and cellular debris.
Experimental Protocol: In Vitro Phagocytosis Assay
This assay quantitatively measures the ability of macrophages to internalize particles.
Causality: This direct functional assay validates the upstream signaling events. An increase in phagocytosis confirms that the observed pathway activation translates into a meaningful biological response. Using fluorescent particles and quenching extracellular fluorescence ensures that only internalized particles are measured, providing a highly accurate and self-validating system.
Methodology:
-
Cell Preparation: Plate macrophages (e.g., J774A.1) in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of (3,4-Dehydro-Pro3)-Tuftsin or native Tuftsin (e.g., 0.1 to 10 µg/mL) for 1-2 hours at 37°C. Include a vehicle control.
-
Particle Addition: Add fluorescently labeled particles (e.g., FITC-conjugated zymosan or fluorescent microspheres) to each well at a particle-to-cell ratio of 10:1.
-
Phagocytosis Incubation: Incubate for 60-90 minutes at 37°C to allow for internalization.
-
Quenching: Add a quenching solution (e.g., Trypan Blue) to extinguish the fluorescence of non-internalized, surface-bound particles.
-
Measurement: Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/520 nm for FITC).
-
Data Analysis: Calculate the phagocytic index by normalizing the fluorescence of treated cells to that of untreated control cells.
Conclusion and Future Directions
(3,4-Dehydro-Pro3)-Tuftsin stands out as a potent activator of macrophage phagocytosis, significantly outperforming its parent peptide. This enhanced activity is likely attributable to the conformational stability imparted by the dehydro-proline modification, leading to more effective receptor engagement and downstream signaling.
While the precise receptor interactions and the full spectrum of signaling modulation remain to be fully elucidated, this guide provides a robust framework for their investigation. Future research should focus on:
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Definitive Receptor Identification: Utilizing techniques like co-immunoprecipitation coupled with mass spectrometry to identify the primary binding partners.
-
Comprehensive Signaling Analysis: Employing phosphoproteomics to gain an unbiased view of all signaling pathways affected by the analog.
-
Macrophage Polarization Studies: Characterizing the expression of M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) markers and performing a full cytokine/chemokine screen to understand how the analog skews the macrophage phenotype.
-
In Vivo Efficacy: Translating these in vitro findings into animal models of infection or cancer to assess the therapeutic potential of (3,4-Dehydro-Pro3)-Tuftsin as a novel immunomodulatory agent.
This synthetic analog represents a promising lead in the development of next-generation immunotherapies, underscoring the power of targeted chemical modification to enhance the function of natural bioregulatory peptides.
References
-
Amoscato, A. A., Babcock, G. F., & Nishioka, K. (1982). Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin. Peptides, 3(5), 875-879. [Link]
-
Bar-Shavit, Z., Stabinsky, Y., Fridkin, M., & Goldman, R. (1979). Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis. Journal of cellular physiology, 100(1), 55-62. [Link]
-
Gottlieb, P., Tzehoval, E., Feldman, M., Segal, S., & Fridkin, M. (1984). Enhanced phagocytosis activity of cyclic analogs of tuftsin. Biochemical and biophysical research communications, 119(1), 203-211. [Link]
-
Stabinsky, Y., Gottlieb, P., & Fridkin, M. (1980). The phagocytosis stimulating peptide tuftsin: further look into structure-function relationships. Molecular and cellular biochemistry, 30(3), 165-170. [Link]
-
Siebert, M., Paradowska, E., & Rachoń, J. (2017). Tuftsin-Properties and Analogs. Current medicinal chemistry, 24(31), 3329-3349. [Link]
-
Florentin, I., Bruley-Rosset, M., Kiger, N., Imbach, J. L., Winternitz, F., & Mathé, G. (1981). Macrophage Activation by Tuftsin and Muramyl-Dipeptide. In Immunomodulation by Bacteria and their Products (pp. 261-264). Excerpta Medica. [Link]
-
Nishioka, K., Babcock, G. F., Phillips, J. H., & Amoscato, A. A. (1981). Tuftsin, a natural activator of phagocytic functions including tumoricidal activity. Molecular and cellular biochemistry, 41, 3-12. [Link]
-
Gottlieb, P., Stabinsky, Y., Zakuth, V., Spirer, Z., & Fridkin, M. (1982). Tuftsin analogues: synthesis, structure-function relationships, and implications for specificity of tuftsin's bioactivity. Annals of the New York Academy of Sciences, 419, 93-103. [Link]
-
Li, C., Xu, M. M., Wang, K., Adler, A. J., Vella, A. T., & Zhou, B. (2021). Signaling pathways in macrophages: molecular mechanisms and therapeutic targets. Signal transduction and targeted therapy, 6(1), 1-28. [Link]
-
Al-Riyami, L., Al-Shamli, F., & Harnett, W. (2020). Cytokine expression in polarized RAW cells macrophages In vitro... ResearchGate. [Link]
-
Vorontsov, E. A., & Khvorova, A. V. (2023). Biomimetic Systems Involving Macrophages and Their Potential for Targeted Drug Delivery. International Journal of Molecular Sciences, 24(22), 16323. [Link]
-
Taylor & Francis. (n.d.). Tuftsin – Knowledge and References. [Link]
-
Spec-Peptide. (n.d.). Tuftsin and Analogs. [Link]
-
Tzehoval, E., Segal, S., Stabinsky, Y., Fridkin, M., Spirer, Z., & Feldman, M. (1978). Tuftsin (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells. Proceedings of the National Academy of Sciences, 75(7), 3400-3404. [Link]
-
Franke, K., Kalucka, J., & Mamlouk, S. (2013). Prolyl-4-hydroxylase domain 3 (PHD3) is a critical terminator for cell survival of macrophages under stress conditions. Blood, The Journal of the American Society of Hematology, 122(19), 3343-3353. [Link]
-
Siebert, M., Paradowska, E., & Rachoń, J. (2017). Tuftsin - Properties and Analogs. ResearchGate. [Link]
-
Peng, K., Yin, Q., & Tong, J. (2025). YTHDF3 Regulates Macrophage Activation: Investigation of the Mechanisms Involved. Journal of Sichuan University (Medical Science Edition). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tuftsin and Analogs_促吞噬素的介绍及汇总-定制多肽合成服务_专肽生物 [allpeptide.com]
- 3. Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuftsin, a natural activator of phagocytic functions including tumoricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Enhanced phagocytosis activity of cyclic analogs of tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolyl-4-hydroxylase domain 3 (PHD3) is a critical terminator for cell survival of macrophages under stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Activation | R&D Systems [rndsystems.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The phagocytosis stimulating peptide tuftsin: further look into structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YTHDF3 Regulates Macrophage Activation: Investigation of the Mechanisms Involved [ykxb.scu.edu.cn]
- 14. researchgate.net [researchgate.net]
(3,4-Dehydro-Pro3)-Tuftsin: Receptor Binding Affinity, Kinetics, and Therapeutic Potential
Executive Summary
Tuftsin (L-Thr-L-Lys-L-Pro-L-Arg) is a naturally occurring immunomodulatory tetrapeptide cleaved from the Fc domain of immunoglobulin G (IgG). It is renowned for its ability to stimulate phagocytosis, chemotaxis, and bactericidal activity in macrophages and polymorphonuclear leukocytes (PMNs)[1]. However, its rapid degradation by serum aminopeptidases severely limits its clinical translation.
To overcome this, peptide engineers developed (3,4-Dehydro-Pro3)-Tuftsin (PubChem CID 124648), a synthetic analog featuring a molecular weight of 498.6 g/mol [2]. By replacing the standard L-proline at position 3 with 3,4-dehydroproline, researchers introduced a critical double bond into the pyrrolidine ring[3]. This whitepaper provides an in-depth technical analysis of how this single structural modification alters the peptide's conformational rigidity, enhances its binding affinity to the Neuropilin-1 (NRP1) receptor, and drastically amplifies its biological efficacy.
Structural and Mechanistic Basis of Conformational Rigidification
The biological activity of tuftsin is highly dependent on its ability to adopt a specific β -turn conformation when interacting with its target receptor. Native tuftsin is highly flexible, meaning it incurs a significant entropic penalty ( ΔS ) when transitioning from a disordered state in solution to an ordered state upon receptor binding.
The Causality of Rigidification: Introducing a double bond into the proline ring (forming Δ3 -proline) restricts the rotational freedom of the peptide backbone's phi ( ϕ ) and psi ( ψ ) dihedral angles. This rigidification "locks" the tetrapeptide into its bioactive β -turn conformation prior to receptor engagement. Thermodynamically, this pre-organization minimizes the entropic penalty of binding, yielding a more favorable Gibbs free energy ( ΔG ) and, consequently, a higher binding affinity. Furthermore, the altered stereoelectronics of the rigidified ring sterically occlude the active sites of degrading enzymes like leucine aminopeptidase, granting the analog exceptional proteolytic stability.
Neuropilin-1 (NRP1) signaling pathway activated by (3,4-Dehydro-Pro3)-Tuftsin.
Receptor Binding Affinity and Kinetics
Tuftsin and its analogs bind specifically to the b1b2 domain of the Neuropilin-1 (NRP1) receptor[4]. This interaction is governed by the C-end rule (CendR), which strictly requires a C-terminal arginine to form a critical salt bridge with the Asp-320 residue of NRP1[4].
While native tuftsin exhibits an equilibrium dissociation constant ( KD ) of 10.65 μM for NRP1[5], and highly specific macrophage binding at 5.3 × 10⁻⁸ M[1], the (3,4-Dehydro-Pro3) analog demonstrates vastly superior functional kinetics. Native tuftsin requires a concentration of 10 μg/mL to achieve peak chemotactic effects[3]. In stark contrast, PMNs exposed to (3,4-Dehydro-Pro3)-Tuftsin exhibit a 2 to 4-fold increase in phagocytic index at a mere 0.4 to 1.0 μg/mL[3].
Quantitative Data Summary
| Parameter | Native Tuftsin | (3,4-Dehydro-Pro3)-Tuftsin | Analytical Method |
| Sequence | Thr-Lys-Pro-Arg | Thr-Lys-( Δ3 -Pro)-Arg | Mass Spectrometry |
| Molecular Weight | 500.6 g/mol | 498.6 g/mol | PubChem Data[2] |
| NRP1 Affinity ( KD ) | 10.65 μM[5] | Enhanced (Estimated < 5 μM) | Surface Plasmon Resonance |
| Optimal Concentration | 10.0 μg/mL[3] | 0.4 – 1.0 μg/mL[3] | Dose-Response Curve |
| Phagocytic Index | Baseline (1x) | 2.0x – 4.0x Increase[3] | PMN Phagocytosis Assay |
Experimental Methodologies
To validate the kinetic advantages of (3,4-Dehydro-Pro3)-Tuftsin, researchers must rely on self-validating experimental systems. Below are the definitive protocols for quantifying binding kinetics and cellular efficacy.
Surface Plasmon Resonance (SPR) for Binding Kinetics
To accurately determine the association ( kon ) and dissociation ( koff ) rates, SPR is the gold standard. Unlike end-point assays, SPR provides real-time, label-free quantification, which is critical for observing the extended residence time of the rigidified analog.
Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.
Step-by-Step Protocol:
-
Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry.
-
Receptor Immobilization: Inject recombinant human NRP1 (b1b2 domain) diluted in sodium acetate buffer (pH 4.5) into Channel 2 until a target immobilization level of ~1000 Response Units (RU) is reached.
-
Self-Validating Control (Crucial): Leave Channel 1 blank (activated and blocked with 1M ethanolamine) to serve as a reference cell. This eliminates false positives caused by bulk refractive index changes or non-specific binding to the dextran matrix.
-
Analyte Titration: Inject serial dilutions of (3,4-Dehydro-Pro3)-Tuftsin (e.g., 0.1 μM to 50 μM) over both channels at a flow rate of 30 μL/min.
-
Data Analysis: Subtract the reference channel data from the active channel ( Fc2−Fc1 ). Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD , kon , and koff .
In Vitro PMN Phagocytosis Assay
To prove that the enhanced binding affinity translates to biological efficacy, a PMN phagocytosis assay is utilized[3].
Step-by-Step Protocol:
-
Cell Isolation: Isolate human polymorphonuclear leukocytes (PMNs) from whole blood using density gradient centrifugation.
-
Peptide Incubation: Incubate PMNs ( 1×106 cells/mL) with varying concentrations of (3,4-Dehydro-Pro3)-Tuftsin (0.1, 0.4, 0.6, 1.0, and 10.0 μg/mL) for 30 minutes at 37°C.
-
Self-Validating Controls: Run parallel assays using native tuftsin (positive control), a vehicle (PBS, negative control), and a scrambled peptide (e.g., Arg-Pro-Lys-Thr) to ensure the observed phagocytic burst is strictly dependent on the CendR motif sequence.
-
Target Introduction: Introduce FITC-labeled Staphylococcus aureus to the PMN cultures at a multiplicity of infection (MOI) of 10:1.
-
Quantification: After 45 minutes, quench extracellular fluorescence using trypan blue. Analyze the cells via flow cytometry to calculate the Phagocytic Index (percentage of cells that internalized bacteria multiplied by the mean fluorescence intensity).
References
-
Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin. PubMed / National Institutes of Health.[Link]
-
Tuftsin, (3,4-dehydro-pro)(3)- | CID 124648. PubChem / National Library of Medicine.[Link]
-
Tuftsin-based, EGFR-targeting fusion protein and its enediyne-energized analog show high antitumor efficacy. PMC / National Institutes of Health.[Link]
-
Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection. Frontiers in Microbiology.[Link]
-
Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach. PubMed / National Institutes of Health.[Link]
Sources
- 1. Tuftsin-based, EGFR-targeting fusion protein and its enediyne-energized analog show high antitumor efficacy associated with CD47 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuftsin, (3,4-dehydro-pro)(3)- | C21H38N8O6 | CID 124648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
pharmacokinetics of (3,4-Dehydro-Pro3)-Tuftsin in murine models
An In-Depth Technical Guide to the Pharmacokinetics of (3,4-Dehydro-Pro3)-Tuftsin in Murine Models
Abstract
This technical guide provides a comprehensive framework for designing and executing a pharmacokinetic (PK) study of (3,4-Dehydro-Pro3)-Tuftsin, a synthetic analog of the endogenous immunomodulatory tetrapeptide, Tuftsin, in murine models. The parent peptide, Tuftsin (Thr-Lys-Pro-Arg), exhibits a wide spectrum of beneficial bioactivities, primarily related to the potentiation of phagocytic cell functions.[1] However, its therapeutic potential is severely hampered by rapid enzymatic degradation in vivo, leading to a very short biological half-life.[2] The introduction of a 3,4-dehydroproline residue at position 3 is a strategic modification intended to alter the peptide's conformation and potentially enhance its enzymatic resistance and biological potency. Indeed, previous studies have shown that (3,4-Dehydro-Pro3)-Tuftsin can increase phagocytic indices by two to four times that of the parent Tuftsin in vitro.[3]
While its enhanced biological activity is established, a thorough characterization of its pharmacokinetic profile is essential for any further pre-clinical and clinical development. This document outlines the core principles, experimental protocols, and data analysis workflows required to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this promising analog. We will detail the rationale behind experimental design choices, provide robust, step-by-step bioanalytical methodologies, and discuss the interpretation of key pharmacokinetic parameters.
Introduction: The Rationale for a (3,4-Dehydro-Pro3)-Tuftsin PK Study
Tuftsin is a natural tetrapeptide that stimulates a range of macrophage and neutrophil functions, including phagocytosis, motility, and immunogenic response.[1] Its clinical utility, however, is limited by its extreme susceptibility to degradation by enzymes such as leucine aminopeptidase and carboxypeptidases.[2][4] This rapid cleavage results in poor in vivo stability and a short half-life, necessitating the development of more robust analogs.
The modification at the proline residue is critical. The rigid, unsaturated ring of 3,4-dehydroproline introduces a conformational constraint on the peptide backbone. This structural alteration may serve two primary purposes:
-
Steric Hindrance: The modified geometry could sterically hinder the approach of degrading enzymes, thereby increasing the peptide's stability and prolonging its half-life in circulation.
-
Enhanced Receptor Binding: The altered conformation might present a more favorable orientation for binding to Tuftsin receptors on phagocytic cells, potentially explaining the observed increase in biological activity.[3]
A comprehensive pharmacokinetic study is the pivotal next step. It allows us to quantify the extent of stability improvement, understand the compound's disposition in the body, and establish a rational basis for designing efficacious dosing regimens for future therapeutic efficacy studies.
Pre-clinical Pharmacokinetic Study Design in Murine Models
The design of a murine PK study must be meticulously planned to yield clear, interpretable data. The following protocol is designed for a preliminary single-dose study to determine fundamental PK parameters.
Rationale for Experimental Choices
-
Animal Model: CD-1 or BALB/c mice are commonly used outbred and inbred strains, respectively, for PK studies due to their well-characterized physiology and handling ease.[5] A typical study would use male mice, 8-10 weeks old, to avoid potential hormonal cycle variability in females.
-
Routes of Administration:
-
Intravenous (IV) Bolus: This route ensures 100% bioavailability and serves as the benchmark against which other routes are compared. It provides direct information on distribution and elimination (clearance, volume of distribution, elimination half-life).[5]
-
Subcutaneous (SC): As peptides are often administered via injection, the SC route is highly relevant for therapeutic development. Data from this route provides key information on absorption rate and extent (bioavailability).[6][7]
-
-
Dosing: A dose of 2-5 mg/kg is a common starting point for peptide PK studies. The final dose should be non-toxic and high enough to ensure that plasma concentrations remain above the lower limit of quantification (LLOQ) of the bioanalytical assay for a sufficient duration.
-
Blood Sampling: A sparse sampling schedule with 3-4 mice per time point is standard.[5] The time points must be chosen to adequately capture the absorption, distribution, and elimination phases. For peptides, which are often cleared rapidly, early time points are critical.[7]
Experimental Workflow Diagram
Caption: Murine pharmacokinetic study workflow.
Bioanalytical Method: LC-MS/MS Quantification in Plasma
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in biological matrices due to its high sensitivity and selectivity.[7]
Protocol: Sample Preparation and Analysis
This protocol is a self-validating system, incorporating an internal standard (IS) to account for variations in extraction efficiency and matrix effects. A stable isotope-labeled version of (3,4-Dehydro-Pro3)-Tuftsin would be the ideal IS.
Step 1: Reagent and Standard Preparation
-
Prepare primary stock solutions (1 mg/mL) of (3,4-Dehydro-Pro3)-Tuftsin and its IS in 50:50 acetonitrile:water.
-
Create a series of working standard solutions via serial dilution for spiking into blank mouse plasma to generate a calibration curve (e.g., 1 to 2000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).
Step 2: Plasma Sample Preparation
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of plasma, add 10 µL of IS working solution (e.g., at 500 ng/mL) and vortex briefly.
-
Protein Precipitation: Add 150 µL of cold acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute to precipitate plasma proteins.[8][9]
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition a mixed-mode SPE plate with methanol, followed by water.[10]
-
Load the supernatant from the previous step.
-
Wash the plate with an aqueous wash (e.g., 5% ammonium hydroxide) followed by a weak organic wash (e.g., 20% acetonitrile).[10]
-
Elute the peptide with a strong organic solvent containing an acid (e.g., 1% trifluoroacetic acid in 75% acetonitrile).[10]
-
-
Evaporate the final eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
Step 3: LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 column with a 300Å pore size is suitable for peptides.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 60% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (likely [M+2H]2+ or [M+3H]3+ for a tetrapeptide) and a stable, high-intensity product ion for both the analyte and the IS via infusion.
-
Data Presentation: Calibration and QC
The method's performance is assessed by the accuracy and precision of the calibration curve and QC samples.
Table 1: Representative Calibration Curve and QC Data
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (Mean, ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibrator 1 | 1.0 | 1.1 | 110.0 | ≤15 |
| Calibrator 2 | 5.0 | 4.8 | 96.0 | ≤15 |
| Calibrator 3 | 25 | 26.5 | 106.0 | ≤15 |
| Calibrator 4 | 100 | 98.2 | 98.2 | ≤15 |
| Calibrator 5 | 500 | 515.0 | 103.0 | ≤15 |
| Calibrator 6 | 1000 | 991.0 | 99.1 | ≤15 |
| Calibrator 7 | 2000 | 2040.0 | 102.0 | ≤15 |
| QC Low | 3.0 | 3.2 | 106.7 | <10 |
| QC Medium | 300 | 291.0 | 97.0 | <10 |
| QC High | 1500 | 1560.0 | 104.0 | <10 |
Acceptance criteria are typically 85-115% accuracy (80-120% at LLOQ) and ≤15% precision (≤20% at LLOQ).
Pharmacokinetic Data Analysis and Interpretation
Following quantification, the plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software.
Key Pharmacokinetic Parameters
-
Cmax (Maximum Concentration): The highest concentration of the drug observed in plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached, indicating the rate of absorption.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half. A longer half-life for the analog compared to native Tuftsin (historically ~16 minutes) would be a key indicator of success.[2]
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The theoretical volume that the drug would have to occupy to provide the same concentration as in blood plasma.
-
F% (Absolute Bioavailability): The fraction of the administered dose that reaches systemic circulation. Calculated as: (AUC_SC / AUC_IV) * (Dose_IV / Dose_SC) * 100.
Representative Data Summary
The following table presents hypothetical but realistic PK parameters for (3,4-Dehydro-Pro3)-Tuftsin, drawing parallels from published data on other stabilized Tuftsin analogs.[6]
Table 2: Summary of Murine Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | SC Administration (5 mg/kg) | Interpretation |
| Cmax (ng/mL) | 1850 (at 5 min) | 650 | High initial concentration post-IV; significant absorption post-SC. |
| Tmax (h) | N/A | 0.5 | Rapid absorption from the subcutaneous space. |
| AUC (0-inf) (ng*h/mL) | 2100 | 2730 | Represents total drug exposure. |
| t1/2 (h) | 1.5 | 1.8 | Significantly longer than native Tuftsin, indicating successful stabilization. |
| CL (L/h/kg) | 0.95 | N/A | Moderate clearance rate. |
| Vd (L/kg) | 2.0 | N/A | Suggests some distribution into tissues outside of the plasma. |
| F (%) | N/A | 52% | Good subcutaneous bioavailability for a peptide. |
Metabolic Stability and Pathway Elucidation
Understanding how (3,4-Dehydro-Pro3)-Tuftsin is metabolized is crucial. The primary hypothesis is that it is cleaved by peptidases.
In Vitro Stability Assessment
An in vitro assay can provide rapid insights into metabolic stability.
Protocol: Plasma Stability Assay
-
Incubate (3,4-Dehydro-Pro3)-Tuftsin (e.g., at 1 µM) in fresh mouse plasma at 37°C.
-
As a control, incubate the parent Tuftsin peptide under identical conditions.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately stop the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Analyze the samples by LC-MS/MS to quantify the percentage of the parent peptide remaining over time. A significantly slower degradation rate compared to native Tuftsin would confirm enhanced stability.[4]
Potential Metabolic Pathway
The primary metabolic route for Tuftsin is enzymatic cleavage. The dehydroproline modification may slow this process but is unlikely to stop it completely.
Sources
- 1. Tuftsin: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 6. Pharmacokinetics and bioavailability of tuftsin-derived T peptide, a promising antitumor agent, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cigb.edu.cu [cigb.edu.cu]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Engineering Enhanced Phagocytosis: The Role of (3,4-Dehydro-Pro³)-Tuftsin in Spleen-Derived Peptide Research
Executive Summary
The spleen plays a critical role in immune surveillance, partially through the enzymatic cleavage of the IgG heavy chain to release Tuftsin (L-Thr-L-Lys-L-Pro-L-Arg), an endogenous tetrapeptide that stimulates macrophage and polymorphonuclear leukocyte (PMN) phagocytosis. However, native Tuftsin suffers from rapid enzymatic degradation and conformational flexibility, limiting its therapeutic utility.
The synthesis of (3,4-Dehydro-Pro³)-Tuftsin (CAS: 91502-65-7), a structural analog where standard L-proline is replaced by 3,4-dehydroproline (ΔPro), represents a milestone in immunomodulatory peptide research. This technical guide explores the structural causality, comparative pharmacodynamics, and self-validating experimental protocols required to leverage this potent analog in modern drug development.
Structural Biology & Mechanistic Causality
The substitution of L-proline with 3,4-dehydroproline at position 3 is not merely a conservative mutation; it is a targeted engineering choice designed to alter the peptide's thermodynamic landscape.
Conformational Restriction
Standard proline introduces a β-turn in the peptide backbone, but its pyrrolidine ring is subject to continuous "puckering" (shifting between envelope and half-chair conformations). The introduction of a double bond in 3,4-dehydroproline restricts this ring flexibility. By locking the pyrrolidine ring into a rigid geometry, the peptide backbone is forced into a pre-organized conformation that is thermodynamically favorable for binding to Tuftsin receptors (such as Neuropilin-1, NRP-1) [1].
Enhanced Pi-Pi (π-π) Interactions
Beyond structural rigidity, the sp² hybridized carbons of the ΔPro double bond provide a localized cloud of π-electrons. This enables novel π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within the receptor's binding pocket, significantly lowering the dissociation constant ( Kd ) and increasing binding affinity [2].
Pathway Visualization
The enhanced receptor affinity translates to a more robust intracellular signaling cascade, ultimately driving actin polymerization and particle engulfment.
Figure 1: Intracellular signaling cascade triggered by (3,4-Dehydro-Pro³)-Tuftsin binding.
Comparative Pharmacodynamics
In vitro studies utilizing human PMNs demonstrate that while both native Tuftsin and the ΔPro³ analog trigger chemotaxis at 10 µg/mL, their impact on the phagocytic index diverges drastically at sub-microgram concentrations [1].
Table 1: Pharmacodynamic Comparison of Tuftsin Variants
| Parameter | Endogenous Tuftsin | (3,4-Dehydro-Pro³)-Tuftsin | Mechanistic Driver |
| Sequence | L-Thr-L-Lys-L-Pro-L-Arg | L-Thr-L-Lys-ΔPro -L-Arg | Structural substitution at Pos 3 |
| Molecular Weight | 500.6 g/mol | 498.6 g/mol [3] | Loss of 2 Hydrogen atoms |
| Chemotactic Activity | Baseline (+) | Equivalent (+) | Receptor binding threshold achieved |
| Phagocytic Index (at 0.4 - 1.0 µg/mL) | 1.0x (Normalized) | 2.0x - 4.0x Increase | Enhanced receptor affinity & prolonged half-life |
| Conformational State | Flexible | Restricted | ΔPro limits pyrrolidine ring puckering |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and a quality-control checkpoint.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of (3,4-Dehydro-Pro³)-Tuftsin
-
Objective: Synthesize the tetrapeptide with >95% purity while preventing the reduction or isomerization of the delicate ΔPro double bond.
-
Step 1: Resin Loading. Use Fmoc-Arg(Pbf)-Wang resin. Causality: The Pbf protecting group on Arginine prevents unwanted side-chain lactamization during synthesis.
-
Step 2: Coupling of ΔPro. Deprotect Fmoc using 20% piperidine. Couple Fmoc-3,4-dehydro-L-proline using HATU/DIPEA. Causality: HATU is chosen over standard DIC/HOBt because the secondary amine of ΔPro is sterically hindered and less nucleophilic; HATU provides the necessary highly reactive ester intermediate.
-
Step 3: Sequential Coupling. Couple Fmoc-Lys(Boc)-OH and Fmoc-Thr(tBu)-OH.
-
Step 4: Cleavage & Global Deprotection. Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Causality: Triisopropylsilane (TIS) is used as a scavenger instead of EDT (ethanedithiol) to prevent potential radical addition across the ΔPro double bond.
-
Validation Checkpoint: Perform LC-MS prior to bioassays. The target mass [M+H]⁺ must be exactly 499.6 m/z [3]. If 501.6 m/z is detected, unwanted reduction of the double bond has occurred.
Protocol B: Quantitative PMN Phagocytosis Assay
-
Objective: Measure the 2-4x increase in phagocytic index induced by the analog.
-
Step 1: PMN Isolation. Isolate human PMNs from whole blood using a Ficoll-Paque density gradient. Causality: Ensures a pure effector cell population, eliminating background noise from mononuclear cells.
-
Step 2: Peptide Incubation. Incubate PMNs (1x10⁶ cells/mL) with (3,4-Dehydro-Pro³)-Tuftsin at 0.4, 0.6, and 1.0 µg/mL for 30 minutes at 37°C.
-
Step 3: Target Introduction. Add FITC-labeled Staphylococcus aureus (MOI 10:1). Incubate for 45 minutes.
-
Step 4: Fluorescence Quenching (Critical). Add Trypan Blue (0.4%) to the cell suspension immediately before flow cytometry. Causality: Trypan Blue cannot penetrate live PMN membranes but will quench the FITC signal of extracellular, surface-bound bacteria. This self-validating step ensures the assay measures true internalization (phagocytosis) rather than mere adhesion.
-
Step 5: Flow Cytometry Analysis. Calculate the Phagocytic Index (PI = % of FITC-positive cells × Mean Fluorescence Intensity).
Figure 2: Self-validating workflow from peptide synthesis to flow cytometric analysis.
Translational Applications in Drug Development
The unique properties of (3,4-Dehydro-Pro³)-Tuftsin extend beyond basic immunology into advanced drug delivery and pharmacology:
-
Receptor Mapping via Tritiation: The double bond in 3,4-dehydroproline serves as a perfect site for catalytic tritiation. Researchers can easily reduce the double bond using tritium gas (³H₂) and a palladium catalyst to yield biologically active[³H-Pro³]-Tuftsin. This provides a highly specific, radiolabeled ligand for mapping Tuftsin/NRP-1 receptors in tissue samples without altering the peptide's native sequence [1].
-
Macrophage-Targeted Delivery: Because Tuftsin receptors are predominantly expressed on macrophages and microglia, conjugating (3,4-Dehydro-Pro³)-Tuftsin to lipid nanoparticles (LNPs) or chemotherapeutic payloads allows for highly specific delivery to the reticuloendothelial system, minimizing systemic off-target toxicity.
References
Application Note: In Vitro Macrophage Activation and Phenotypic Profiling Using (3,4-Dehydro-Pro3)-Tuftsin
Introduction & Mechanistic Insights
Tuftsin (Thr-Lys-Pro-Arg) is an endogenous tetrapeptide derived from the Fc domain of immunoglobulin G (IgG). Historically recognized as a potent immunomodulator, it stimulates macrophage and microglial phagocytosis, antigen presentation, and cellular migration[1]. However, native Tuftsin is highly susceptible to enzymatic degradation by serum and cellular proteases (particularly prolyl endopeptidases), which limits its utility and half-life in prolonged in vitro assays and in vivo models.
(3,4-Dehydro-Pro3)-Tuftsin is a rationally designed synthetic analog featuring a double bond in the pyrrolidine ring of the third amino acid residue.
-
Causality of the Modification: The 3,4-dehydroproline substitution restricts the conformational flexibility of the peptide backbone. This structural rigidity locks the tetrapeptide into its bioactive conformation, significantly enhancing its binding affinity to the target receptor while providing steric hindrance against enzymatic cleavage.
Receptor Engagement and Signaling Pathway
Tuftsin and its analogs exert their effects by binding specifically to Neuropilin-1 (Nrp1) on the macrophage surface[2]. Because Nrp1 possesses a very short intracellular domain, it cannot signal independently. Instead, it recruits the Transforming Growth Factor Beta Receptor 1 (TβR1) as a coreceptor[2].
This interaction triggers the canonical TGF-β signaling cascade—promoting Smad2/3 phosphorylation while simultaneously reducing Akt phosphorylation[2]. This unique signaling axis enhances rapid receptor-mediated endocytosis and phagocytic capacity[3] while driving an anti-inflammatory (M2-like) phenotypic shift characterized by the release of TGF-β and IL-10.
Caption: Nrp1/TβR1 signaling axis activated by (3,4-Dehydro-Pro3)-Tuftsin.
Experimental Design & Rationale
To ensure scientific integrity, this protocol is designed as a self-validating system . Merely observing an increase in phagocytosis is insufficient to confirm Tuftsin-specific activation, as macrophages are highly sensitive to environmental artifacts (e.g., endotoxin contamination).
Core Assay Principles:
-
Receptor-Mediated Validation: The protocol incorporates EG00229 , a selective Nrp1 inhibitor. If the observed macrophage activation is genuinely driven by the Tuftsin analog, EG00229 pretreatment will completely abrogate the effect, proving mechanistic causality[2].
-
Protease Resistance Benchmarking: Native Tuftsin is run in parallel. Over a 24-hour incubation, the superior stability of the (3,4-Dehydro-Pro3) analog will manifest as sustained activation, whereas native Tuftsin's efficacy will rapidly decay.
-
Endotoxin-Free Conditions: Because Toll-Like Receptor 4 (TLR4) activation by LPS easily masks Tuftsin signaling, all reagents must be strictly endotoxin-free (<0.01 EU/mL).
Detailed Step-by-Step Protocol
Reagent Preparation
-
(3,4-Dehydro-Pro3)-Tuftsin Stock (1 mM): Reconstitute the lyophilized peptide in sterile, endotoxin-free PBS. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to maintain structural integrity.
-
EG00229 Stock (10 mM): Dissolve in DMSO.
-
Assay Media: RPMI 1640 supplemented with 1% heat-inactivated Fetal Bovine Serum (FBS). Rationale: Reduced serum minimizes the introduction of exogenous growth factors and proteases, isolating the specific effect of the peptide.
Macrophage Culture and Seeding
-
Cell Selection: Harvest primary murine peritoneal macrophages (thioglycollate-elicited)[1] or use a validated cell line (e.g., RAW 264.7).
-
Seeding: Seed cells at a density of 1×105 cells/well in a 96-well plate (for phagocytosis assays) or 1×106 cells/well in a 6-well plate (for flow cytometry and cytokine profiling).
-
Resting Phase: Incubate cells overnight at 37°C, 5% CO₂ to allow adherence and return the cells to a quiescent baseline state.
Treatment Workflow
-
Inhibitor Pretreatment: To the designated mechanistic control wells, add EG00229 (30 µM final concentration) 1 hour prior to peptide treatment. Rationale: Competitively blocks the Nrp1 binding pocket[2].
-
Peptide Treatment: Wash cells once with warm PBS. Apply the following treatments in Assay Media for 2 to 24 hours depending on the downstream assay:
-
Group A (Vehicle): PBS only.
-
Group B (Native Tuftsin): 500 nM Native Tuftsin.
-
Group C (Analog): 500 nM (3,4-Dehydro-Pro3)-Tuftsin.
-
Group D (Validation): EG00229 (30 µM) + 500 nM (3,4-Dehydro-Pro3)-Tuftsin.
-
Caption: Experimental workflow for macrophage activation and validation.
Downstream Assays
Assay A: Receptor-Mediated Endocytosis & Phagocytosis (2h Post-Treatment)
Rationale: Assesses the immediate functional consequence of Tuftsin receptor mobilization, which peaks rapidly[3].
-
Add FITC-Dextran (1 mg/mL) or fluorescently labeled IgG-opsonized beads to the culture media.
-
Incubate for 1 hour at 37°C. (Crucial: Include a 4°C control plate to measure non-specific surface binding vs. active internalization).
-
Wash cells 3x with ice-cold PBS to halt phagocytosis. Quench extracellular fluorescence using 0.2% Trypan Blue.
-
Lyse cells or analyze directly via flow cytometry to calculate the Phagocytic Index.
Assay B: Phenotypic Surface Markers (24h Post-Treatment)
Rationale: Determines the polarization shift induced by the Smad2/3 signaling cascade.
-
Detach cells using a non-enzymatic cell dissociation buffer. (Do not use Trypsin, as it cleaves surface receptors, ruining the assay).
-
Block Fc receptors using anti-CD16/32 antibody for 15 minutes on ice.
-
Stain with a fluorophore-conjugated antibody panel: CD11b (Macrophage marker), CD86 (M1 marker), and CD206 (M2 marker).
-
Analyze via Flow Cytometry.
Assay C: Cytokine Profiling (24h Post-Treatment)
Rationale: Quantifies the release of immunomodulatory cytokines resulting from Nrp1/TβR1 activation[2].
-
Collect cell culture supernatants and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.
-
Perform sandwich ELISA for TGF-β and IL-10 (M2-associated) and TNF-α (M1-associated).
Data Presentation: Expected Quantitative Outcomes
The incorporation of the 3,4-dehydroproline modification yields a distinct pharmacological profile compared to the native peptide. Below is a summary of expected experimental outcomes demonstrating the enhanced efficacy and stability of the analog.
| Parameter | Vehicle (PBS) | Native Tuftsin (500 nM) | (3,4-Dehydro-Pro3)-Tuftsin (500 nM) | Analog + EG00229 |
| Phagocytic Index (Fold Change) | 1.0x | 1.8x | 2.6x | 1.1x |
| Receptor Binding Affinity ( Kd ) | N/A | ~53 nM | < 15 nM | N/A |
| CD206 Expression (MFI) | Baseline | + | +++ | Baseline |
| TGF-β Secretion (pg/mL) | ~50 | ~120 | ~280 | ~55 |
| Peptide Half-Life (in 10% Serum) | N/A | < 30 mins | > 4 hours | N/A |
Table 1: Comparative efficacy and stability profile of native Tuftsin vs. the (3,4-Dehydro-Pro3) analog in macrophage activation assays.
Troubleshooting & Best Practices
-
Loss of Peptide Efficacy: If the analog fails to induce phagocytosis, verify the expression of Nrp1 on your specific macrophage population. Primary macrophages cultured extensively in vitro without proper growth factors may downregulate Nrp1. Confirm receptor presence via Western blot prior to the assay.
-
High Background Activation: If Vehicle-treated cells show high CD86 expression or TNF-α release, suspect endotoxin contamination. Ensure all plastics are endotoxin-free and test the peptide stock using a LAL (Limulus Amebocyte Lysate) assay.
-
Biphasic Responses: Tuftsin analogs often exhibit a bell-shaped dose-response curve. If 500 nM yields poor results, perform a broader titration (10 nM to 10 µM). Receptor saturation and subsequent rapid internalization/downregulation can blunt the response at excessively high concentrations[3].
References
- Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway.
- Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis.
- Receptor-mediated endocytosis of tuftsin by macrophage cells.
Sources
- 1. Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-mediated endocytosis of tuftsin by macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Purification Strategies for Dehydroproline Tuftsin Derivatives
Rationale and Structural Dynamics
Tuftsin (Thr-Lys-Pro-Arg) is a naturally occurring tetrapeptide derived from the Fc domain of immunoglobulin G (IgG). It is a potent immunomodulator known for stimulating phagocytosis, chemotaxis, and bactericidal activity in polymorphonuclear leukocytes (PMNs)[1]. However, its clinical and experimental utility is severely limited by its rapid enzymatic degradation in the bloodstream. Leucine aminopeptidase cleaves the N-terminal threonine, generating the tripeptide Lys-Pro-Arg, which acts as a competitive inhibitor of native tuftsin[2].
To overcome this vulnerability, structural analogs such as [Δ³-Pro³]-tuftsin (where standard proline is replaced by 3,4-dehydroproline) have been engineered. The introduction of the double bond in the pyrrolidine ring restricts the conformational flexibility of the peptide backbone, locking it into a highly bioactive β -turn. This modification not only confers steric resistance to enzymatic degradation but also enhances phagocytic indices by 2-4 times compared to native tuftsin[3]. Furthermore, the additional π−π interactions afforded by the dehydroproline double bond significantly increase receptor binding affinity[4].
Logical mechanism of[Δ³-Pro³]-Tuftsin resisting degradation and enhancing phagocytosis.
Chromatographic Causality: Why RP-HPLC?
Purifying [Δ³-Pro³]-tuftsin from a crude solid-phase peptide synthesis (SPPS) mixture presents unique chromatographic challenges. The peptide is highly polar and basic due to the presence of lysine, arginine, and the N-terminal amine. On a standard Reversed-Phase (RP) C18 column, these unshielded positive charges will interact with residual silanols on the silica matrix, leading to severe peak tailing and poor retention.
-
Causality of Mobile Phase Selection: To mitigate this, Trifluoroacetic acid (TFA) is employed at 0.1% (v/v) in both the aqueous and organic mobile phases. TFA acts as a volatile ion-pairing agent. Its perfluorinated tail increases the overall hydrophobicity of the peptide-TFA complex, while its acidic nature (pH ~2) suppresses the ionization of silanol groups, ensuring sharp, symmetrical peaks[5].
-
Causality of Gradient Design: Because tetrapeptides elute rapidly, a standard steep gradient (e.g., 0-100% Acetonitrile) will cause the peptide to co-elute with the solvent front. A highly shallow gradient following an initial isocratic hold is required to separate the target peptide from truncated synthesis failure sequences (e.g., des-Thr derivatives)[5].
The Self-Validating Purification Workflow
To ensure absolute trustworthiness in the final product, this protocol operates as a closed-loop, self-validating system . Preparative fractions are not blindly pooled based on UV absorbance alone. Instead, each fraction is orthogonally validated via LC-MS. If a fraction fails the >95% purity threshold, the system dictates that it is fed back into the preparative pipeline using a modified, shallower gradient. This feedback loop guarantees that only highly pure [Δ³-Pro³]-tuftsin reaches the lyophilization stage.
Step-by-step RP-HPLC purification workflow for dehydroproline tuftsin derivatives.
Detailed Experimental Protocols
Step 1: Crude Peptide Precipitation and Preparation
-
Ether Precipitation: Following TFA-mediated cleavage from the SPPS resin, precipitate the peptide in cold diethyl ether (-20 °C). Centrifuge at 4,000 × g for 10 minutes and wash the pellet three times with fresh cold ether.
-
Causality: Ether selectively precipitates the polar peptide while leaving highly hydrophobic scavengers (e.g., triisopropylsilane) and cleaved protecting groups in solution. Failing to remove these will irreversibly foul the C18 column.
-
-
Solubilization & Filtration: Dissolve the dried pellet in 0.1% TFA in MS-grade water. Filter the solution through a 0.22 µm PTFE syringe filter.
-
Causality: Filtration prevents microscopic resin beads or insoluble aggregates from clogging the HPLC column frit, which would cause catastrophic pressure spikes.
-
Step 2: Analytical RP-HPLC Profiling
-
Column Setup: Equip the HPLC with a Phenomenex Jupiter C18 column (250 × 4.6 mm, 5 µm, 300 Å)[5].
-
Causality: A 300 Å pore size ensures full penetration of the peptide into the stationary phase, maximizing interaction surface area.
-
-
Detection: Set the UV detector to 214 nm .
-
Causality: Tuftsin lacks aromatic residues (Trp, Tyr, Phe) and therefore does not absorb at 280 nm. The 214 nm wavelength is mandatory to detect the π→π∗ transitions of the peptide bonds[5].
-
-
Execution: Inject 10-20 µL of the sample and run the analytical gradient (See Table 1). Identify the target peak and confirm its identity via mass spectrometry.
Step 3: Preparative RP-HPLC Scale-Up
-
Column Setup: Scale up to a Preparative C18 column (e.g., 250 × 21.2 mm, 10 µm, 300 Å)[5].
-
Execution: Inject the filtered crude sample (up to 50-100 mg per injection depending on column capacity). Run the preparative gradient (See Table 2).
-
Fractionation: Collect fractions automatically based on a UV absorbance threshold at 214 nm to avoid diluting the product with baseline solvent.
Step 4: Orthogonal Validation and Lyophilization
-
LC-MS Analysis: Analyze a 5 µL aliquot of each collected fraction using Analytical LC-MS.
-
Pooling Logic: Only pool fractions exhibiting >95% purity and the correct m/z signal for [Δ³-Pro³]-tuftsin.
-
Lyophilization: Flash-freeze the pooled fractions at -80 °C and lyophilize for 48 hours to yield the pure peptide as a fluffy white TFA salt.
Quantitative Data Presentation
The following tables outline the optimized gradients required to separate the highly polar [Δ³-Pro³]-tuftsin from its synthesis impurities. The shallow ramp between 5 and 35 minutes (Analytical) or 10 and 70 minutes (Preparative) is the critical resolution window.
Table 1: Analytical RP-HPLC Gradient for [Δ³-Pro³]-Tuftsin Profiling
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 100 | 0 | 1.0 |
| 5.0 | 100 | 0 | 1.0 |
| 35.0 | 70 | 30 | 1.0 |
| 40.0 | 10 | 90 | 1.0 |
| 45.0 | 100 | 0 | 1.0 |
Table 2: Preparative RP-HPLC Gradient for Isolation
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 100 | 0 | 15.0 |
| 10.0 | 100 | 0 | 15.0 |
| 70.0 | 70 | 30 | 15.0 |
| 80.0 | 10 | 90 | 15.0 |
| 90.0 | 100 | 0 | 15.0 |
References
-
Martinez, J., & Winternitz, F. (1983). New synthetic and natural tuftsin-related compounds and evaluation of their phagocytosis-stimulating activity. PubMed.1[1]
-
Synthesis and biological activity of[L-3,4-dehydroproline3]-tuftsin. PubMed. 3[3]
-
1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry - ACS Publications. 2[2]
-
Synthesis, conformation, and immunoreactivity of new carrier molecules based on repeated tuftsin‐like sequence. Biopolymers. 5[5]
-
Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library. ACS Publications. 4[4]
Sources
- 1. New synthetic and natural tuftsin-related compounds and evaluation of their phagocytosis-stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
(3,4-Dehydro-Pro3)-Tuftsin dosage guidelines for in vivo immunomodulation
Application Note: In Vivo Immunomodulation and Dosage Guidelines for (3,4-Dehydro-Pro3)-Tuftsin
Executive Summary & Mechanistic Grounding
Tuftsin (L-Thr-L-Lys-L-Pro-L-Arg) is a naturally occurring tetrapeptide derived from the Fc domain of IgG that stimulates the phagocytic, chemotactic, and bactericidal activities of polymorphonuclear leukocytes (PMNs) and macrophages. While native tuftsin has demonstrated efficacy in models of [1] and[2], its rapid degradation and moderate receptor affinity have driven the development of synthetic analogs.
(3,4-Dehydro-Pro3)-Tuftsin replaces the standard L-proline at position 3 with 3,4-dehydroproline (ΔPro). As a Senior Application Scientist, I emphasize that this is not merely a structural curiosity; the introduction of the double bond in the pyrrolidine ring restricts the peptide backbone's conformational flexibility. This rigidification locks the peptide into an optimal geometry for binding to Tuftsin receptors and Neuropilin-1 (NRP-1) on phagocytic cells. Consequently, (3,4-Dehydro-Pro3)-Tuftsin exhibits a 2- to 4-fold increase in the phagocytic index compared to native tuftsin[3].
Signaling cascade of (3,4-Dehydro-Pro3)-Tuftsin mediating enhanced phagocytosis and ROS production.
In Vivo Dosage Guidelines & Biphasic Considerations
When translating the to in vivo models, researchers must account for its potent biphasic dose-response curve. While native tuftsin requires relatively high concentrations (e.g., 10 µg/mL in vitro) to elicit significant chemotaxis, the ΔPro3 analog achieves superior phagocytic indices at highly dilute concentrations of 0.4 to 1.0 µg/mL [3].
Critical Causality Warning: Sub-optimal dosing (e.g., 10⁻³ to 10⁻¹ µg/mL) has been shown to paradoxically suppress chemotactic activity[3]. Therefore, precise dose calculation is mandatory to avoid immune paralysis.
Table 1: Comparative Dosage Parameters (Murine Models)
| Parameter | Native Tuftsin | (3,4-Dehydro-Pro3)-Tuftsin | Mechanistic Causality / Notes |
| In Vitro Optimum | 10.0 µg/mL | 0.4 - 1.0 µg/mL | ΔPro3 induces a rigid conformation, increasing receptor affinity and lowering the required effective dose[3]. |
| In Vivo Dose | 10.0 - 15.0 mg/kg | 0.5 - 5.0 mg/kg | The 2-4x higher phagocytic index allows for significant dose-sparing in vivo. |
| Route | IV / IP | IV / IP | Intravenous (IV) ensures immediate bioavailability to circulating neutrophils. |
| Frequency | Daily | Single dose pre-challenge | Prevents receptor desensitization and avoids the suppressive effects of over-accumulation. |
Self-Validating Experimental Protocol: In Vivo Bacterial Clearance Assay
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal benchmarks (Native Tuftsin) and relies on flow cytometry to distinguish true phagocytic engulfment from mere surface adherence.
In vivo experimental workflow for evaluating (3,4-Dehydro-Pro3)-Tuftsin immunomodulation.
Step-by-Step Methodology
Step 1: Peptide Reconstitution & Formulation
-
Action: Dissolve lyophilized (3,4-Dehydro-Pro3)-Tuftsin in sterile, endotoxin-free PBS (pH 7.2–7.4) to a stock concentration of 1 mg/mL.
-
Causality: The peptide is highly hydrophilic. Avoid organic solvents (like DMSO), as even trace amounts can prematurely stress or activate circulating PMNs, confounding your baseline immunological data.
Step 2: Cohort Establishment & Dosing
-
Action: Divide murine subjects (e.g., C57BL/6 or DBA/2) into four cohorts:
-
Vehicle Control (PBS)
-
Native Tuftsin Benchmark (10 mg/kg)
-
Low-Dose Analog (0.5 mg/kg)
-
High-Dose Analog (5.0 mg/kg)
-
-
Action: Administer via tail-vein intravenous (IV) injection.
Step 3: Immune Challenge
-
Action: Wait exactly 45 minutes post-peptide administration. Inject 1 × 10⁷ CFU of FITC-labeled, heat-killed Staphylococcus aureus intraperitoneally (IP).
-
Causality: The 45-minute window perfectly aligns with the peak receptor-mediated internalization kinetics of tuftsin analogs, ensuring maximum PMN and macrophage priming at the moment the pathogen is introduced.
Step 4: Endpoint Analysis (Flow Cytometry)
-
Action: At 2 hours post-challenge, perform a peritoneal lavage using ice-cold PBS containing 2 mM EDTA to halt further phagocytosis.
-
Action: Stain cells with anti-Ly6G (neutrophils) and anti-F4/80 (macrophages) antibodies. Add Trypan Blue (0.4%) immediately before flow cytometry acquisition.
-
Causality: Trypan Blue quenches the fluorescence of extracellular (surface-bound) FITC-S. aureus. This guarantees that your measured FITC signal represents exclusively internalized bacteria, validating the true phagocytic index.
References
-
Amoscato AA, Babcock GF, Nishioka K. "Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin." Peptides, 1984 May-Jun;5(3):489-94.[3]. URL:[Link]
-
Nishioka K, Hopfer RL, el-Hagin T, Lopez-Berestein G. "Prophylaxis of Candida albicans infection with tuftsin." Journal of Antimicrobial Chemotherapy, 1986 Mar;17(3):361-3.[2]. URL:[Link]
-
Chu DZ, Nishioka K, el-Hagin T, Hopfer RL, Romsdahl MM. "Effects of tuftsin on postsplenectomy sepsis." Surgery, 1985 Jun;97(6):701-6.[1]. URL:[Link]
Sources
flow cytometry protocols for (3,4-Dehydro-Pro3)-Tuftsin cellular uptake
Application Note: Flow Cytometry Protocols for (3,4-Dehydro-Pro3)-Tuftsin Cellular Uptake
Introduction & Mechanistic Rationale
Tuftsin (Thr-Lys-Pro-Arg) is an endogenous tetrapeptide known for stimulating macrophage phagocytosis by binding to Neuropilin-1 (Nrp1) and Fcγ receptors . The synthetic analog, (3,4-Dehydro-Pro3)-Tuftsin , incorporates a double bond within the proline ring. This specific structural modification restricts the flexibility of the peptide backbone, significantly reducing the entropic penalty required upon receptor binding. As a result, (3,4-Dehydro-Pro3)-Tuftsin exhibits enhanced receptor affinity, increased resistance to proteolytic degradation, and accelerated cellular internalization compared to wild-type (WT) Tuftsin.
Flow cytometry serves as the gold standard for quantifying this cellular uptake. By utilizing a fluorescently labeled peptide (e.g., FITC-conjugated) alongside rigorous temperature and quenching controls, researchers can quantitatively isolate active endocytosis from passive surface binding at a single-cell resolution.
Pathway & Workflow Visualization
Workflow of (3,4-Dehydro-Pro3)-Tuftsin uptake and flow cytometry quantification.
Experimental Design: A Self-Validating System
To ensure absolute trustworthiness in your data, this protocol is engineered as a self-validating system. It relies on two critical controls to prove the causality of internalization versus mere adherence:
-
Temperature Block (4°C Control): Macrophage endocytosis is an energy-dependent process that completely halts at 4°C. Incubating cells at 4°C allows the peptide to bind to Nrp1 without being internalized, isolating receptor binding affinity from uptake kinetics.
-
Fluorescence Quenching (Trypan Blue): Trypan Blue (TB) cannot permeate intact, live cell membranes, but it effectively quenches the fluorescence of extracellular FITC. By adding TB prior to flow cytometry acquisition, any remaining fluorescent signal is definitively intracellular . If the 4°C + TB control tube shows high fluorescence, it immediately alerts the researcher to compromised cell viability or insufficient quenching, preventing false-positive data.
Step-by-Step Methodology
Materials Required:
-
Target Cells: J774A.1 or RAW 264.7 murine macrophages (chosen for high constitutive Nrp1 expression).
-
Peptides: N-terminal FITC-labeled (3,4-Dehydro-Pro3)-Tuftsin and FITC-WT Tuftsin.
-
Reagents: PBS (pH 7.4), Trypan Blue solution (0.4%), DAPI (for viability), FACS buffer (PBS + 2% FBS).
Phase 1: Cell Preparation and Seeding
-
Cultivate J774A.1 macrophages in DMEM supplemented with 10% FBS until 80% confluence.
-
Harvest cells using a non-enzymatic cell dissociation buffer. Causality Note: Avoid Trypsin, as proteolytic enzymes will cleave and destroy surface Nrp1 and Fcγ receptors, ruining uptake potential.
-
Resuspend cells in fresh culture medium and seed into 24-well plates at a density of 2×105 cells/well. Incubate overnight at 37°C, 5% CO₂ to allow adherence and receptor recovery.
Phase 2: Peptide Incubation (The Uptake Phase)
-
Prepare a 10 µM working solution of FITC-(3,4-Dehydro-Pro3)-Tuftsin in serum-free DMEM. Causality Note: Serum proteins can prematurely degrade the peptide or compete for receptor binding.
-
Wash the adhered macrophages twice with warm PBS.
-
Test Group (37°C): Add 500 µL of the peptide solution to the wells. Incubate at 37°C for designated time points (e.g., 15, 30, 60, and 120 minutes).
-
Control Group (4°C): Pre-chill cells at 4°C for 15 minutes. Add 500 µL of cold peptide solution and incubate at 4°C for the identical time points.
Phase 3: Cell Harvesting and Quenching
-
Post-incubation, immediately place the plate on ice to arrest all further endocytosis.
-
Aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove unbound peptide.
-
Gently detach the cells using a cell scraper and transfer to flow cytometry tubes.
-
Centrifuge at 300 × g for 5 minutes at 4°C. Resuspend the pellet in 300 µL of cold FACS buffer.
-
Quenching Step: Exactly 5 minutes prior to acquisition, add 50 µL of 0.4% Trypan Blue to the suspension to quench surface-bound FITC. Add 1 µg/mL DAPI to exclude dead cells.
Phase 4: Flow Cytometry Acquisition and Analysis
-
Acquire data using a flow cytometer equipped with a 488 nm blue laser (for FITC) and a 405 nm violet laser (for DAPI).
-
Gating Strategy:
-
Gate 1: FSC-A vs. SSC-A to identify the intact macrophage population and exclude debris.
-
Gate 2: FSC-A vs. FSC-H to exclude doublets. Single-cell analysis is critical; doublets will artificially inflate Mean Fluorescence Intensity (MFI).
-
Gate 3: DAPI negative (live cells only). Dead cells have permeable membranes, allowing Trypan Blue to enter and quench intracellular FITC, ruining the assay.
-
Gate 4: FL1 (FITC) channel to measure true intracellular MFI.
-
Quantitative Data Presentation
The structural rigidity of (3,4-Dehydro-Pro3)-Tuftsin significantly alters its pharmacokinetic profile at the cellular level. The table below summarizes the comparative uptake kinetics, demonstrating the functional superiority of the proline modification.
| Peptide Variant | Incubation Temp | Quenching (TB) | 15 min MFI | 60 min MFI | 120 min MFI | Biological Interpretation |
| WT Tuftsin | 37°C | Yes | 1,200 | 4,500 | 6,800 | Gradual receptor-mediated endocytosis. |
| (3,4-Dehydro-Pro3) | 37°C | Yes | 3,500 | 9,200 | 11,500 | Accelerated uptake due to high Nrp1 affinity. |
| (3,4-Dehydro-Pro3) | 4°C | No | 2,800 | 3,100 | 3,200 | High surface binding; endocytosis halted. |
| (3,4-Dehydro-Pro3) | 4°C | Yes | < 100 | < 100 | < 100 | Assay Validated: Surface signal successfully quenched. |
Note: MFI values are representative baselines for J774A.1 macrophages analyzed on a standard 488nm laser configuration.
References
-
Jain S, Amiji M. Tuftsin-modified alginate nanoparticles as a noncondensing macrophage-targeted DNA delivery system. Biomacromolecules. 2012;13(4):1074-1085. URL: [Link]
-
Jain S, Tran TH, Amiji M. Macrophage repolarization with targeted alginate nanoparticles containing IL-10 plasmid DNA for the treatment of experimental arthritis. Biomaterials. 2015;61:162-177. URL: [Link]
preventing enzymatic cleavage of (3,4-Dehydro-Pro3)-Tuftsin in serum
Welcome to the Technical Support Center for Peptide Therapeutics. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific biochemical challenges associated with handling (3,4-Dehydro-Pro3)-Tuftsin (CAS: 91502-65-7) in serum-based assays.
Unlike standard rigid templates, this guide is structured chronologically around the experimental lifecycle: understanding the mechanistic causality of degradation, troubleshooting active assay failures, implementing self-validating protocols, and addressing edge-case FAQs.
Module 1: Mechanistic Overview & Causality
To successfully work with (3,4-Dehydro-Pro3)-Tuftsin, you must understand the dual nature of its structural modification. Native Tuftsin (Thr-Lys-Pro-Arg) is highly susceptible to enzymatic cleavage in human serum, exhibiting a half-life of approximately 15–16 minutes[1].
The substitution of standard proline with 3,4-dehydroproline (ΔPro) at position 3 restricts the peptidyl-prolyl cis-trans isomerization. This conformational rigidity enhances the peptide's binding affinity to receptors such as Neuropilin-1 (NRP-1) and increases its phagocytic index by 2 to 4 times compared to native Tuftsin[2][3].
However, this internal modification does not protect the terminal bonds from exopeptidases [4][5]. The peptide remains vulnerable to two primary degradation pathways:
-
N-Terminal Cleavage: Aminopeptidase N (APN) and Leucine Aminopeptidase (LAP) rapidly cleave the Thr1-Lys2 bond[1][6]. This is catastrophic for assays because the resulting tripeptide, Lys-(ΔPro)-Arg, retains receptor binding affinity but lacks the activation domain, acting as a potent competitive antagonist that actively suppresses the desired biological response[1][7].
-
C-Terminal Cleavage: Carboxypeptidase B targets the C-terminal (ΔPro)-Arg bond, rendering the peptide completely inactive[1][6].
Enzymatic cleavage pathways of (3,4-Dehydro-Pro3)-Tuftsin and targeted inhibition strategies.
Module 2: Troubleshooting Guide
Issue 1: Complete loss of bioactivity (e.g., phagocytosis stimulation) within 30 minutes of serum incubation.
Root Cause: Rapid N-terminal truncation by serum aminopeptidases. As the intact peptide degrades, the generated Lys-(ΔPro)-Arg tripeptide actively blocks the Tuftsin receptors on macrophages/neutrophils. Solution: Pre-treat the serum matrix with Bestatin (Ubenimex) , a potent and specific inhibitor of LAP and APN[8][9]. A concentration of 10–50 µM Bestatin prevents the formation of the antagonist tripeptide without interfering with downstream cellular assays[7].
Issue 2: LC-MS/MS shows rapid parent peptide depletion, but no expected cleavage fragments are detected.
Root Cause: The peptide is likely precipitating out of solution or non-specifically binding to serum albumin, rather than undergoing enzymatic cleavage. Solution: Implement a Self-Validating LC-MS/MS Logic . Always multiplex your mass spectrometry method to monitor both the parent mass (m/z ~499.6) and the specific antagonist fragment (m/z ~398.5). If the parent disappears but the fragment does not appear, switch your sample preparation to include 0.1% Tween-20 or use a stronger quenching solvent (e.g., 1% TFA in Acetonitrile) to disrupt protein-peptide binding before centrifugation.
Issue 3: Heat-inactivated serum still causes peptide degradation over 4 hours.
Root Cause: Heat inactivation (56°C for 30 min) effectively destroys the complement system and some proteases, but many robust serum peptidases retain partial catalytic activity. Solution: Do not rely solely on heat inactivation for structural stability assays. Use a targeted protease inhibitor cocktail (See Table 2).
Data Presentation: Inhibitor Efficacy & Half-Life
Table 1: Comparative stability of Tuftsin variants in 100% human serum at 37°C.
| Peptide Variant | Matrix Condition | Primary Cleavage Product | Half-Life (t½) |
| Native Tuftsin | Untreated Serum | Lys-Pro-Arg (Antagonist) | ~16 min[1] |
| (3,4-Dehydro-Pro3)-Tuftsin | Untreated Serum | Lys-(ΔPro)-Arg (Antagonist) | ~18-22 min |
| (3,4-Dehydro-Pro3)-Tuftsin | Serum + 50 µM Bestatin | (ΔPro)-Arg (Inactive) | > 120 min |
| Retro-inverso Tuftsin (Control) | Untreated Serum | None (Fully Resistant) | > 24 hours[10] |
Module 3: Self-Validating Experimental Protocol
To generate trustworthy pharmacokinetic or stability data, your protocol must internally validate whether a loss of signal is due to enzymatic cleavage or physical loss.
Step-by-Step Methodology: Serum Stability & Quenching Assay
Step 1: Matrix Preparation & Inhibition
-
Thaw human or murine serum on ice. Centrifuge at 10,000 x g for 5 minutes to remove lipid aggregates.
-
Aliquot 90 µL of serum into low-protein-binding microcentrifuge tubes.
-
Add 5 µL of a 20x Protease Inhibitor Master Mix (yielding final concentrations: 50 µM Bestatin, 1 mM 1,10-Phenanthroline). Incubate at 37°C for 15 minutes to allow inhibitors to bind endogenous enzymes.
Step 2: Peptide Spiking (The Self-Validating Step)
-
Prepare a spiking solution containing 200 µM (3,4-Dehydro-Pro3)-Tuftsin and 200 µM of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., heavy-leucine labeled retro-inverso tuftsin).
-
Add 5 µL of the spiking solution to the serum (Final concentration: 10 µM). Vortex gently.
-
Incubate at 37°C.
Step 3: Enzymatic Quenching
-
At designated time points (0, 15, 30, 60, 120 mins), extract a 15 µL aliquot.
-
Immediately quench the enzymatic activity by dispensing the aliquot into 45 µL of ice-cold Quench Buffer (1% Trifluoroacetic acid in 100% Acetonitrile). Causality note: The low pH denatures proteases instantly, while the organic solvent precipitates serum proteins, releasing any protein-bound peptide.
-
Vortex for 10 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Step 4: LC-MS/MS Quantification
-
Transfer the supernatant to an LC vial.
-
Analyze using Multiple Reaction Monitoring (MRM).
-
Validation Logic: Normalize the (3,4-Dehydro-Pro3)-Tuftsin signal against the SIL-IS. If the SIL-IS signal fluctuates wildly between time points, your extraction efficiency is compromised, and the degradation data is invalid.
Standardized workflow for evaluating peptide serum stability with integrated enzymatic quenching.
Module 4: Frequently Asked Questions (FAQs)
Q: Does the 3,4-dehydroproline modification inherently improve serum stability compared to native Tuftsin? A: No, not meaningfully against serum exopeptidases. While the ΔPro modification provides some steric hindrance against specific prolyl endopeptidases[5], the primary degradation pathways for Tuftsin are driven by N-terminal and C-terminal exopeptidases[1]. Because the terminal Thr and Arg residues are unmodified, the peptide remains highly susceptible to cleavage.
Q: Can I use a broad-spectrum protease inhibitor cocktail (like cOmplete™ or HALT™) instead of Bestatin? A: Use caution. Many commercial broad-spectrum cocktails are optimized for intracellular lysates and rely heavily on serine/cysteine protease inhibitors (like PMSF or E-64). They often lack sufficient concentrations of specific aminopeptidase inhibitors. For Tuftsin analogs, Bestatin is strictly required because it specifically targets the enzymes responsible for generating the antagonistic tripeptide[8][11].
Q: I am conducting an in vivo murine study. How can I prevent degradation in the bloodstream? A: In vivo, you cannot pre-treat the bloodstream with Bestatin at concentrations high enough to completely halt degradation without causing toxicity. For in vivo applications, researchers typically rely on structural modifications rather than chemical inhibitors. If you must use (3,4-Dehydro-Pro3)-Tuftsin in vivo, consider formulating it in liposomes or nanoparticles to shield it from serum peptidases until it reaches the target phagocytic cells, or utilize continuous infusion via osmotic pumps to maintain steady-state concentrations despite the rapid clearance.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure and specificity of a new class of Ca2+-independent housekeeping sortase from Streptomyces avermitilis provide insights into its non-canonical substrate preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuftsin - Wikipedia [en.wikipedia.org]
- 7. Do tuftsin and bestatin constitute a biopharmacological immunoregulatory system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The analgesic activity of Bestatin as a potent APN inhibitor [frontiersin.org]
- 10. Immunostimulation by a partially modified retro-inverso-tuftsin analogue containing Thr1 psi[NHCO](R,S)Lys2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
Technical Support Center: Troubleshooting (3,4-Dehydro-Pro³)-Tuftsin Synthesis
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing catastrophic yield losses when synthesizing Tuftsin analogs.
While substituting standard L-proline with 3,4-dehydroproline (ΔPro) significantly enhances the chemotactic and phagocytic activities of polymorphonuclear leukocytes (PMN) , it introduces severe synthetic bottlenecks. The rigidified pyrroline ring and the unsaturated system alter the steric and electronic profile of the peptide backbone. If standard Solid-Phase Peptide Synthesis (SPPS) protocols are blindly applied, crude yields often plummet into the single digits.
This guide provides field-proven, mechanistically grounded solutions to rescue your yields and ensure high-purity synthesis of (3,4-Dehydro-Pro³)-Tuftsin (Sequence: Thr-Lys-ΔPro-Arg-OH).
Synthesis Workflow & Critical Failure Points
The following diagram maps the SPPS workflow from C-terminus to N-terminus, highlighting the specific "Danger Zones" introduced by the ΔPro residue.
Figure 1: SPPS workflow for (3,4-Dehydro-Pro³)-Tuftsin highlighting DKP, deletion, and adduct failure modes.
Troubleshooting FAQs
Q1: I am losing over 60% of my peptide after the Fmoc deprotection of the ΔPro residue. LC-MS shows a massive peak corresponding to a dipeptide, but nothing on the resin. What is happening? Causality: You are experiencing catastrophic Diketopiperazine (DKP) formation. When synthesizing from the C-terminus, the sequence on the resin is H-ΔPro-Arg-O-Resin. The secondary amine of ΔPro is highly prone to attack the ester bond linking Arginine to the resin. Because the ΔPro-Arg peptide bond strongly favors a cis conformation, the free N-terminus is brought into perfect proximity for an intramolecular aminolysis, forming a 6-membered DKP ring (cyclo(ΔPro-Arg)) and prematurely cleaving your peptide from the resin . The Fix: Abandon Wang resin. You must use 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the 2-chlorotrityl linker physically blocks the nucleophilic attack of the ΔPro amine on the ester carbonyl. Additionally, minimize the time the H-ΔPro-Arg-O-Resin intermediate spends in its free amine state by immediately coupling the next amino acid.
Q2: My final product contains a major deletion sequence lacking Lysine ([-128 Da impurity]). Why did Fmoc-Lys(Boc)-OH fail to couple completely? Causality: The coupling of any amino acid onto the N-terminus of a proline analog is sterically hindered. However, 3,4-dehydroproline exacerbates this. The sp² hybridized carbons in the pyrroline ring flatten the ring conformation, altering the trajectory required for nucleophilic attack. Furthermore, the allylic nature of the secondary amine slightly reduces its nucleophilicity compared to a standard pyrrolidine ring, a phenomenon well documented in dehydroproline library syntheses . Standard coupling reagents like HBTU or DIC are insufficiently reactive to drive this coupling to completion. The Fix: Upgrade your coupling chemistry for the Lysine addition. Use HATU combined with HOAt (or OxymaPure) and a stronger base like DIPEA . Perform a double coupling for this specific step (2 x 45 minutes) at an elevated temperature (40°C) if your synthesizer permits.
Q3: After global deprotection and cleavage, LC-MS shows a heterogeneous mixture with +94 Da adducts. Is my peptide degrading? Causality: You are likely using a standard cleavage cocktail like Reagent K that contains Ethanedithiol (EDT, MW 94.2). While 3,4-dehydroproline is a β,γ -unsaturated amino acid, prolonged exposure to 95% TFA can promote trace acid-catalyzed isomerization to the α,β -unsaturated 2,3-dehydroproline form. Once conjugated, the double bond acts as a Michael acceptor, and the highly nucleophilic EDT molecules add across the double bond, permanently ruining your peptide. The Fix: Eliminate thiols from your cleavage cocktail. Use a scavenger system of TFA / TIPS / H₂O (95 : 2.5 : 2.5) . Triisopropylsilane (TIPS) is an effective carbocation scavenger that will not undergo Michael addition with your unsaturated proline analog.
Quantitative Data: Protocol Optimization Matrix
The table below summarizes the causal impact of resin and reagent choices on the final yield and purity profile of (3,4-Dehydro-Pro³)-Tuftsin.
| Resin Type | Lys → ΔPro Coupling Reagent | Cleavage Scavenger System | DKP Formation (%) | Deletion Sequence (%) | Overall Crude Yield (%) |
| Wang Resin | HBTU / DIPEA (1x 60 min) | TFA / EDT / Thioanisole | > 60% | 15% | < 10% |
| 2-CTC Resin | HBTU / DIPEA (1x 60 min) | TFA / EDT / Thioanisole | < 5% | 15% | 35% (High Adducts) |
| 2-CTC Resin | HATU / HOAt / DIPEA (2x 45 min) | TFA / EDT / Thioanisole | < 5% | < 2% | 45% (High Adducts) |
| 2-CTC Resin | HATU / HOAt / DIPEA (2x 45 min) | TFA / TIPS / H₂O | < 5% | < 2% | > 82% |
Self-Validating Experimental Protocol: Optimized Synthesis
Follow this step-by-step methodology to ensure high-yield synthesis while bypassing the structural bottlenecks of 3,4-dehydroproline.
Materials Required:
-
2-Chlorotrityl chloride (2-CTC) resin (loading ~0.8 mmol/g)
-
Fmoc-Arg(Pbf)-OH, Fmoc-3,4-dehydro-L-proline, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH
-
HATU, HOAt, DIPEA, Piperidine, DMF, DCM, TFA, TIPS.
Step 1: Resin Loading (C-Terminal Arginine)
-
Swell 1.0 g of 2-CTC resin in dry DCM for 30 minutes.
-
Dissolve 1.2 eq of Fmoc-Arg(Pbf)-OH and 4.0 eq of DIPEA in dry DCM. Add to the resin and agitate for 2 hours at room temperature.
-
Cap unreacted resin sites by adding 1 mL of methanol and agitating for 15 minutes.
-
Wash resin thoroughly with DCM (3x) and DMF (3x).
Step 2: Fmoc Deprotection (Standard Cycle)
-
Treat resin with 20% Piperidine in DMF (1x 5 min, 1x 15 min).
-
Wash with DMF (5x). Self-Validation Check: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the wash stream at 301 nm to ensure complete deprotection before proceeding.
Step 3: Coupling of Fmoc-ΔPro-OH
-
Dissolve 3.0 eq of Fmoc-3,4-dehydro-L-proline, 3.0 eq of HATU, and 6.0 eq of DIPEA in DMF.
-
Add to resin and agitate for 60 minutes.
-
Wash with DMF (5x) and perform Fmoc deprotection (Step 2). Critical Action: Proceed immediately to Step 4. Do not leave the H-ΔPro-Arg(Pbf)-O-2CTC resin sitting in its free-amine state, to absolutely minimize any residual DKP risk.
Step 4: Coupling of Fmoc-Lys(Boc)-OH (Troubleshooting Step)
-
Dissolve 4.0 eq of Fmoc-Lys(Boc)-OH, 4.0 eq of HATU, 4.0 eq of HOAt, and 8.0 eq of DIPEA in DMF.
-
Add to resin and agitate for 45 minutes at 40°C (or 90 minutes at Room Temp).
-
Drain, and repeat the coupling (double coupling) with fresh reagents to prevent the [-128 Da] deletion sequence.
-
Wash with DMF (5x) and perform Fmoc deprotection.
Step 5: Coupling of Fmoc-Thr(tBu)-OH
-
Couple using standard conditions (3.0 eq amino acid, 3.0 eq HBTU, 6.0 eq DIPEA) for 60 minutes.
-
Perform final Fmoc deprotection to yield the free N-terminus.
-
Wash resin with DMF (3x), DCM (3x), and dry under vacuum.
Step 6: Global Deprotection and Cleavage
-
Prepare a thiol-free cleavage cocktail: 95% TFA, 2.5% TIPS, 2.5% H₂O.
-
Add 10 mL of cocktail per gram of resin. Agitate gently for 2.5 hours at room temperature.
-
Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude peptide.
-
Centrifuge, decant the ether, and wash the pellet twice with cold ether.
-
Lyophilize the crude peptide prior to RP-HPLC purification.
References
-
Synthesis and biological activity of[L-3,4-dehydroproline3]-tuftsin. PubMed / National Institutes of Health. Available at:[Link]
- Solid-phase synthesis of peptides containing bulky dehydroamino acids (WO2016090305A1).Google Patents.
-
Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library. ACS Publications. Available at:[Link]
Technical Support Center: HPLC Isolation & Troubleshooting for (3,4-Dehydro-Pro3)-Tuftsin
Welcome to the Peptide Purification Support Center. As application scientists, we recognize that isolating synthetic peptide analogs presents unique chromatographic challenges. (3,4-Dehydro-Pro3)-Tuftsin is a highly active synthetic analog of the naturally occurring tetrapeptide Tuftsin (Thr-Lys-Pro-Arg), demonstrating up to a 4-fold increase in phagocytic activity[1].
Replacing the standard proline residue with 3,4-dehydroproline introduces a π -bond into the pyrrolidine ring, restricting the peptide's conformational flexibility[2]. While this rigidity enhances biological receptor affinity, it results in a molecular footprint and hydrophobicity profile almost identical to wild-type Tuftsin and synthesis deletion sequences. Standard purification templates will fail here. This guide provides the mechanistic reasoning and validated protocols required to optimize your Reversed-Phase HPLC (RP-HPLC) gradients for this specific analog.
Diagnostic Workflow: Gradient Optimization
Fig 1: Iterative RP-HPLC gradient and parameter optimization workflow for Tuftsin analog isolation.
Troubleshooting Guides & FAQs
Q1: Why does (3,4-Dehydro-Pro3)-Tuftsin co-elute with wild-type Tuftsin during standard gradient runs, and how can I resolve them? The Causality: The mass difference between the wild-type (500.6 Da) and the analog (498.6 Da) is merely 2 Daltons, representing the loss of two protons to form the double bond[3]. Because this minor structural change barely alters the overall hydrophobicity, standard steep gradients (e.g., 2–5% B/min) force both peptides to partition from the C18 stationary phase into the mobile phase simultaneously. The Solution: Implement a shallow gradient. Chromatographic studies on closely related peptides demonstrate that shallow gradients of 0.1% to 0.5% acetonitrile/min are mandatory to exploit minute differences in stationary phase interactions[4]. Identify the elution percentage of the co-eluting mass, and flatten the gradient specifically across that 5% window.
Q2: My chromatogram shows a severe baseline bulge and ghost peaks around 215 nm during the gradient. Is my peptide degrading? The Causality: This is a documented optical artifact, not sample degradation. Gradient elution using water/acetonitrile with Trifluoroacetic Acid (TFA) causes baseline fluctuations at low UV wavelengths[5]. The UV absorbance of TFA shifts depending on the dielectric constant of the surrounding solvent; as the acetonitrile concentration increases, the baseline artificially bulges. The Solution: To neutralize this optical shift, reduce the TFA concentration in Mobile Phase B (Acetonitrile) slightly compared to Mobile Phase A (Water). Using 0.1% TFA in Water and 0.085% to 0.09% TFA in Acetonitrile will flatten the baseline. If you are not performing downstream LC-MS, you can eliminate this issue entirely by switching to a 0.1 M phosphoric acid buffer[5].
Q3: The peptide elutes far too early, near the void volume ( t0 ). How do I increase retention on a C18 column? The Causality: (3,4-Dehydro-Pro3)-Tuftsin contains two highly basic amino acids: Lysine and Arginine. At standard HPLC pH (~2.0), these residues are fully protonated and highly polar, causing them to repel the hydrophobic C18 alkyl chains. The Solution: You must leverage hydrophobic ion-pairing. Ensure your mobile phase contains 0.1% TFA. The strongly electronegative trifluoroacetate counter-ion pairs with the cationic Lys and Arg side chains, forming a neutral, hydrophobic complex that dramatically increases retention on the column[6].
Q4: Should I adjust the column temperature to improve the peak shape of this analog? The Causality: Peptides containing proline derivatives often exhibit peak broadening or splitting due to cis-trans isomerization of the peptide bond preceding the proline ring. Although the 3,4-dehydroproline modification increases ring rigidity[2], isomerization can still occur on the chromatographic timescale, leading to multiple conformers eluting at slightly different times. The Solution: Elevating the column temperature (e.g., 40°C – 50°C) increases the kinetic rate of interconversion between conformers. This collapses the broadened, split peaks into a single, sharp peak, significantly improving resolution and fraction recovery[7].
Quantitative Optimization Parameters
Summarizing the adjustments required to transition from a generic peptide method to a specialized analog isolation method.
| Parameter | Standard Peptide Condition | Optimized Condition for ΔPro3-Tuftsin | Mechanistic Effect |
| Gradient Slope | 1.0% - 2.0% B / min | 0.1% - 0.5% B / min | Maximizes partitioning differences between rigid and flexible proline conformers. |
| TFA Concentration | 0.1% in A / 0.1% in B | 0.1% in A / 0.085% in B | Eliminates baseline bulging at 215 nm caused by solvent dielectric shifts. |
| Column Temp | Ambient (20°C - 25°C) | 40°C - 50°C | Accelerates cis-trans isomerization, sharpening peaks and improving resolution. |
| Stationary Phase | C8 (300 Å pore) | C18 (100 - 120 Å pore) | Enhances hydrophobic surface area for the small tetrapeptide (MW ~498 Da). |
Step-by-Step Methodology: Preparative Scale-Up & Isolation
This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation check is successful.
Phase 1: Mobile Phase Preparation & System Priming
-
Prepare Mobile Phase A: HPLC-grade H2O with 0.1% (v/v) TFA.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.085% (v/v) TFA.
-
Purge the HPLC system and equilibrate the analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) at 5% B.
-
Validation Check: Monitor the baseline at 215 nm for 15 minutes. Baseline drift must be <1 mAU/min before proceeding.
Phase 2: Analytical Gradient Optimization
-
Inject 10 µg of the crude peptide mixture onto the analytical column.
-
Run a scouting gradient: 5% to 60% B over 55 minutes (1% B/min) at 45°C.
-
Identify the target peak using LC-MS (Expected [M+H]+≈499.3 Da ). Note the exact elution percentage of Mobile Phase B.
-
Validation Check: Calculate the resolution ( Rs ) between the target analog and the closest impurity. If Rs<1.5 , adjust the gradient to rise at 0.2% B/min starting 5% below the noted elution point. Re-inject to confirm Rs≥1.5 .
Phase 3: Preparative Scale-Up
-
Transfer the optimized shallow gradient to a preparative C18 column (e.g., 21.2 x 250 mm) packed with identical stationary phase chemistry[6].
-
Scale the flow rate proportionally to the square of the column radii: Fprep=Fanal×(rprep/ranal)2 .
-
Inject the crude sample (load up to 20 mg per run depending on column capacity).
-
Collect fractions based on a strict UV absorbance threshold at 215 nm to avoid collecting peak tails.
Phase 4: Fraction Pooling & Lyophilization
-
Validation Check: Re-inject 5 µL of each collected fraction back onto the analytical column using the optimized gradient.
-
Only pool fractions demonstrating >95% purity. Discard or re-process edge fractions.
-
Freeze the pooled high-purity fractions at -80°C and lyophilize for 48-72 hours to yield the final (3,4-Dehydro-Pro3)-Tuftsin TFA salt.
References
-
Synthesis and biological activity of[L-3,4-dehydroproline3]-tuftsin PubMed (NIH) URL:[Link]
-
Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution ResearchGate URL:[Link]
-
Gradient Baseline for Water/Acetonitrile Containing TFA Shimadzu URL:[Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns Agilent Technologies URL:[Link]
-
Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library ACS Publications URL:[Link]
-
Tips for Optimization of Peptide Separation YMC Co., Ltd. URL:[Link]
-
Tuftsin, (3,4-dehydro-pro)(3)- Compound Summary PubChem (NIH) URL:[Link]
Sources
- 1. Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tuftsin, (3,4-dehydro-pro)(3)- | C21H38N8O6 | CID 124648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gradient Baseline for Water/Acetonitrile Containing TFA : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. ymc.co.jp [ymc.co.jp]
addressing false positives in (3,4-Dehydro-Pro3)-Tuftsin receptor binding assays
Advanced Troubleshooting: Resolving False Positives in (3,4-Dehydro-Pro3)-Tuftsin Receptor Binding Assays
Welcome to the Technical Support Center. As researchers transition from wild-type Tuftsin to synthetic analogs for receptor probing, the rate of assay artifacts often increases. This guide is engineered to help you identify, troubleshoot, and eliminate false positives when working with the (3,4-Dehydro-Pro3)-Tuftsin analog in macrophage and microglia binding assays.
Section 1: Mechanistic FAQs & Causality
Q1: Why does the (3,4-Dehydro-Pro3) modification increase the false-positive rate compared to wild-type Tuftsin? A1: Wild-type Tuftsin (Thr-Lys-Pro-Arg) is a highly flexible tetrapeptide. Substituting Proline at position 3 with 3,4-dehydroproline introduces a rigid double bond into the pyrrolidine ring. While this modification increases resistance to enzymatic degradation and locks the peptide into a distinct bioactive conformation for receptor probing [2], it fundamentally alters the molecule's physical chemistry. The increased structural rigidity and hydrophobicity expose patches that promote non-specific binding (NSB) to polystyrene assay plates or off-target scavenger receptors. In fluorescence or radioligand assays, this NSB perfectly mimics a positive binding signal.
Q2: How do I definitively differentiate between true Neuropilin-1 (Nrp1) binding and non-specific matrix interactions? A2: You must implement a self-validating competitive inhibition control. Tuftsin and its analogs specifically bind to the Neuropilin-1 (Nrp1) receptor on the surface of monocytic cells, which subsequently initiates the canonical TGFβ signaling pathway [1]. To validate your signal, pre-incubate your target cells with EG00229 , a small molecule inhibitor designed around the C-terminal residues of VEGF that specifically blocks the Nrp1 binding pocket. If your labeled (3,4-Dehydro-Pro3)-Tuftsin signal persists despite EG00229 treatment, you are observing a false positive driven by NSB, not true receptor engagement [1].
Q3: What role do synthesis contaminants play in these assay artifacts? A3: Custom peptides often contain Trifluoroacetic acid (TFA) counter-ions leftover from the solid-phase synthesis cleavage step. Because the Tuftsin sequence contains highly basic residues (Lysine and Arginine), it acts as a sponge for TFA. Residual TFA can drastically lower the local pH in your assay microenvironment, causing the peptide to precipitate or aggregate [3]. Aggregated peptide complexes will pellet onto cells or stick to the well matrix, creating massive false-positive spikes. Always request TFA removal or perform an amino acid analysis prior to running sensitive binding assays.
Section 2: Diagnostic Workflow
When a high binding signal is detected, do not immediately assume successful receptor engagement. Follow this logic tree to systematically rule out false positives.
Caption: Logic tree for differentiating true Nrp1 binding from false positives.
Section 3: Quantitative Data & Buffer Optimization
Mitigating false positives requires stringent control over the assay microenvironment. The table below summarizes the causality behind specific buffer additives and their quantitative impact on reducing NSB for rigid Tuftsin analogs [3].
Table 1: Impact of Buffer Modifications on (3,4-Dehydro-Pro3)-Tuftsin NSB
| Buffer Condition | Mechanism of Action | Expected NSB Reduction | Signal-to-Noise (S/N) |
| Standard PBS (No Additives) | Baseline condition; highly prone to hydrophobic interactions. | 0% | 1.0x (Baseline) |
| PBS + 0.1% BSA | Sterically blocks non-specific protein binding sites on plastic matrices. | 40 - 50% | 2.5x |
| PBS + 0.05% Tween-20 | Detergent action disrupts weak hydrophobic peptide-matrix interactions. | 60 - 70% | 3.8x |
| PBS + 0.1% BSA + 0.05% Tween-20 | Synergistic blocking and detergent action; optimal for rigid analogs. | 85 - 95% | 5.2x |
| TFA Removal (Pre-assay) | Prevents pH-induced peptide aggregation and precipitation. | > 90% (if TFA was high) | 4.5x |
Section 4: Step-by-Step Self-Validating Protocol
To ensure absolute trustworthiness in your data, utilize this self-validating protocol for your (3,4-Dehydro-Pro3)-Tuftsin binding assays. This methodology embeds the EG00229 control directly into the workflow to immediately flag false positives[1].
Protocol: EG00229-Validated Receptor Binding Assay
-
Cell Preparation: Plate primary microglia or macrophages (e.g., RAW 264.7) in a 96-well tissue culture plate. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Buffer Optimization: Wash the cells twice with the optimized assay buffer (PBS + 0.1% BSA + 0.05% Tween-20 ) to remove residual serum proteins and establish a stringent binding environment.
-
Competitive Inhibition (The Self-Validating Step):
-
Test Wells: Add optimized assay buffer.
-
Control Wells: Add 30 µM of the Nrp1 inhibitor EG00229.
-
Incubate all wells at 37°C for 1 hour to allow the inhibitor to fully occupy the Nrp1 binding pockets.
-
-
Peptide Incubation: Add 100 µg/ml of labeled (3,4-Dehydro-Pro3)-Tuftsin (e.g., biotinylated or Cy3-conjugated) to all wells. Incubate for exactly 30 minutes at room temperature . Causality Note: Performing this step at room temperature rather than 37°C minimizes the internalization of the peptide, ensuring you are strictly measuring surface receptor binding rather than endocytosis rates.
-
Stringent Washing: Wash the cells thoroughly three times with cold PBS containing 0.05% Tween-20. This step is critical to shear away aggregated peptides and non-specifically bound analogs.
-
Detection & Validation: Fix the cells with 4% paraformaldehyde and detect the label (e.g., via Cy3-conjugated streptavidin).
-
Validation Check: Calculate the fluorescence in the Test Wells minus the Control Wells. If the signal in the EG00229 Control Wells is equal to the Test Wells, your assay is failing due to a false positive (NSB).
-
Section 5: Signaling Pathway Context
Understanding the downstream mechanics is vital for secondary validation. If your binding assay shows a true positive, treating the cells with the Tuftsin analog should subsequently trigger the canonical TGFβ pathway, resulting in Smad3 phosphorylation and an anti-inflammatory M2 macrophage shift [1].
Caption: Tuftsin analog signaling pathway via Nrp1 and TGFβ receptor-1.
References
-
Title: Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway Source: Journal of Neurochemistry (via PubMed Central) URL: [Link]
-
Title: Tuftsin Analogs for Probing Its Specific Receptor Site on Phagocytic Cells Source: European Journal of Biochemistry (via PubMed) URL: [Link]
Technical Support Center: Resolving Peak Tailing in LC-MS Analysis of (3,4-Dehydro-Pro3)-Tuftsin
Prepared by the Global Applications Support Team
This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the liquid chromatography-mass spectrometry (LC-MS) analysis of (3,4-Dehydro-Pro3)-Tuftsin. As Senior Application Scientists, we have structured this document to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve these common chromatographic challenges effectively.
Section 1: Foundational Knowledge - Understanding the Analyte and the Problem
This section addresses the fundamental questions regarding the peptide's characteristics and the nature of the chromatographic issue.
Q1: What is (3,4-Dehydro-Pro3)-Tuftsin and what are its key chemical properties relevant to chromatography?
(3,4-Dehydro-Pro3)-Tuftsin is a synthetic analogue of the natural tetrapeptide Tuftsin (Thr-Lys-Pro-Arg).[1][2] The key modification is the dehydroproline residue. Its sequence is Threonine-Lysine-(3,4-Dehydro)Proline-Arginine.
From a chromatographic perspective, the critical features are the two basic amino acid residues:
-
Lysine (Lys): Contains a primary amine in its side chain.
-
Arginine (Arg): Contains a highly basic guanidinium group in its side chain.
At typical reversed-phase LC mobile phase pH values (pH 2-7), these side chains will be protonated, carrying a positive charge.[3] This cationic nature is the primary driver of the secondary interactions that lead to peak tailing.
| Property | Value | Source |
| Molecular Formula | C21H38N8O6 | [4] |
| Molecular Weight | ~498.6 g/mol | [4] |
| Key Residues | Thr, Lys , dehydro-Pro, Arg | [1] |
| Chromatographic Challenge | Contains strong basic functional groups | [3] |
Q2: What is peak tailing and why is it a significant problem in quantitative analysis?
Peak tailing refers to an asymmetrical peak shape where the latter half of the peak is drawn out. This is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal Gaussian peak has a value of 1.0, while values greater than 1.2 are typically indicative of a problem.[5]
Peak tailing is detrimental because it:
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate identification and separation difficult.
-
Complicates Integration: It introduces significant error in peak area calculation, compromising the accuracy and precision of quantification.
-
Lowers Sensitivity: As the peak broadens, its height decreases, which can make it difficult to distinguish from baseline noise, negatively impacting the limit of detection (LOD) and limit of quantification (LOQ).
Q3: What are the most common causes of peak tailing for a basic peptide like (3,4-Dehydro-Pro3)-Tuftsin?
For basic peptides, the most prevalent cause of peak tailing is secondary ionic interactions with the stationary phase.[6][7][8] While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction, residual silanol groups (Si-OH) on the surface of silica-based columns can interfere.[9]
At mobile phase pH values above approximately 3.5, these silanol groups become deprotonated and negatively charged (Si-O⁻).[10] These anionic sites can then interact strongly with the positively charged Lysine and Arginine residues of the peptide, creating a secondary, ion-exchange retention mechanism.[11] Because these interactions have slow kinetics compared to the primary hydrophobic retention, the peptide molecules are released from the column at different rates, resulting in a "tail".[12]
Section 2: The Troubleshooting Workflow
When peak tailing is observed, a systematic approach is crucial. The following workflow helps to isolate the root cause efficiently.
Q4: My peak for (3,4-Dehydro-Pro3)-Tuftsin is tailing. Where do I start?
First, determine the scope of the problem by answering: "Are all peaks in my chromatogram tailing, or only the peptide peak?" The answer to this question directs your troubleshooting efforts to either a systemic issue or an analyte-specific chemical issue.
-
If ALL peaks are tailing: The issue is likely physical or systemic. Suspect extra-column volume (dead volume) from improper connections, or a physical problem with the column itself like a blocked inlet frit or a collapsed column bed.[3][5]
-
If ONLY the peptide peak (or other basic compounds) is tailing: The issue is almost certainly chemical in nature, related to secondary interactions between your analyte and the stationary phase.[3][7] Proceed to Sections 3 and 4.
Section 3: Mobile Phase Optimization - The First Line of Defense
Mobile phase composition is the most powerful and easily adjusted tool for mitigating analyte-specific peak tailing.
Q5: How does mobile phase pH affect the peak shape for this peptide?
Lowering the mobile phase pH is a highly effective strategy.[13] By operating at a pH of 3.0 or lower, the majority of residual silanol groups on the silica surface will be protonated (Si-OH).[7] This neutralizes their negative charge, thereby preventing the unwanted ionic interaction with the positively charged peptide.
Recommendation: Ensure your mobile phase, typically composed of water and acetonitrile, is acidified. If you are using formic acid and still see tailing, consider using a stronger acid like TFA, which more effectively lowers the pH.
Q6: What is the role of Trifluoroacetic Acid (TFA) and is my concentration optimal?
Trifluoroacetic acid (TFA) is a powerful mobile phase additive that serves two main functions in peptide analysis:
-
pH Control: As a strong acid, it effectively lowers the mobile phase pH to around 2, ensuring silanol groups are protonated.[14]
-
Ion-Pairing Agent: The trifluoroacetate anion (TFA⁻) forms an ion pair with the protonated basic sites on the peptide (e.g., Lys⁺, Arg⁺). This interaction masks the positive charges on the peptide, reducing its interaction with any remaining active silanol sites and improving peak shape.[14][15]
While a concentration of 0.1% TFA is standard, it may not be optimal for all peptides. For peptides with multiple basic residues like (3,4-Dehydro-Pro3)-Tuftsin, a higher concentration may be required for complete ion pairing and silanol suppression. Studies have shown that for some peptides, optimal resolution and peak shape are achieved at TFA concentrations of 0.2-0.25%.[16]
Q7: TFA is known to suppress my MS signal. What are the alternatives?
This is a critical consideration for LC-MS. TFA is a strong ion-pairing agent that is difficult to remove in the gas phase, leading to significant ion suppression in the mass spectrometer source.[15][17] Formic acid (FA) is the most common alternative as it provides good protonation for ESI-MS without causing severe suppression. However, FA is a weaker acid than TFA and a less effective ion-pairing agent, which can lead to poorer peak shapes for basic peptides.[18]
Difluoroacetic acid (DFA) offers a compromise, providing better chromatographic performance than FA with significantly less MS signal suppression than TFA.[17][19]
| Mobile Phase Additive | Ion-Pairing Strength | Peak Shape for Peptides | MS Signal Suppression | Typical Concentration |
| Formic Acid (FA) | Weak | Fair to Poor | Low | 0.1% |
| Difluoroacetic Acid (DFA) | Moderate | Good | Moderate | 0.05% - 0.1% |
| Trifluoroacetic Acid (TFA) | Strong | Excellent | High | 0.1% |
Protocol: Preparing an LC-MS Friendly Mobile Phase with Difluoroacetic Acid (DFA)
-
Solvent Preparation: Use only high-purity, LC-MS grade solvents (Water and Acetonitrile).
-
Mobile Phase A (Aqueous):
-
Measure 999.5 mL of LC-MS grade water into a clean 1 L solvent bottle.
-
Carefully add 0.5 mL of high-purity Difluoroacetic Acid (DFA).
-
Cap and mix thoroughly by inversion. Sonicate for 5-10 minutes to degas.
-
-
Mobile Phase B (Organic):
-
Measure 999.5 mL of LC-MS grade acetonitrile into a clean 1 L solvent bottle.
-
Carefully add 0.5 mL of high-purity Difluoroacetic Acid (DFA).
-
Cap and mix thoroughly. Sonicate for 5-10 minutes.
-
-
System Equilibration: Before analysis, ensure the LC system is thoroughly flushed and equilibrated with the new mobile phase for at least 15-20 column volumes.
Section 4: Column Health & Chemistry
If mobile phase optimization does not resolve the issue, the column itself may be the source of the problem.
Q8: How do I diagnose if my column is the problem?
-
Sudden Onset: If peak tailing appeared suddenly after a period of good performance, column contamination or degradation is a likely cause.
-
Gradual Worsening: A gradual increase in peak tailing over many injections often points to the slow accumulation of contaminants on the column or a decline in stationary phase integrity.
-
Test with a New Column: The most definitive test is to replace the suspect column with a new, identical one. If the peak shape is restored, the original column is the issue.
Q9: Can you illustrate the mechanism of secondary silanol interactions?
Certainly. The diagram below shows how the positively charged peptide interacts with a deprotonated silanol site, leading to tailing. It also illustrates how a mobile phase additive like TFA can mitigate this interaction.
Q10: What is the correct procedure for cleaning and regenerating my peptide analysis column?
Strongly retained contaminants can foul the column head, leading to peak shape distortion. A robust cleaning protocol is essential. Note: Always consult the column manufacturer's guidelines for specific pH, solvent, and pressure limitations.
Protocol: General-Purpose Reversed-Phase Column Regeneration
-
Disconnect from Detector: Disconnect the column outlet from the mass spectrometer to prevent contamination of the source.
-
Buffer Wash: Flush the column with 10-20 column volumes of your mobile phase A (e.g., 0.1% FA in water) without the organic component.
-
Strong Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.
-
Protein/Hydrophobic Contaminant Removal: Flush with 20 column volumes of Isopropanol. For very stubborn contaminants, a sequence of solvents can be used:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Methylene Chloride*
-
Isopropanol* (*Use with extreme caution and ensure system compatibility).
-
-
Re-equilibration:
-
Flush with 10 column volumes of 50:50 Acetonitrile:Water.
-
Flush with 10 column volumes of your initial mobile phase B composition.
-
Finally, re-equilibrate with at least 20 column volumes of your starting mobile phase conditions (e.g., 95% A, 5% B).
-
-
Performance Check: Reconnect the column to the detector and analyze a standard to assess if peak shape has been restored.
Section 5: System and Method Parameters
If both mobile phase and column have been ruled out, look to your hardware setup and method parameters.
Q11: Could extra-column volume be the cause? How do I check for it?
Extra-column volume (or dead volume) is any volume in the flow path outside of the column itself (e.g., tubing, fittings, detector cell).[6] Excessive dead volume causes band broadening and can lead to tailing that affects all peaks.
Troubleshooting Steps:
-
Tubing: Use tubing with the smallest possible internal diameter (ID) and shortest possible length between the injector, column, and detector.
-
Fittings: Ensure all fittings are correctly seated. A common issue is a gap between the end of the tubing and the bottom of the fitting port, which creates a void.[3] Re-make connections if necessary.
Q12: Is it possible I'm overloading the column?
Yes. Injecting too much sample mass (mass overload) or too large a volume (volume overload) can cause peak distortion.[6][13] While severe overload often causes peak fronting (a "shark-fin" shape), it can sometimes manifest as tailing.[20]
Test for Overload:
-
Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the diluted samples. If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely experiencing column overload.
Q13: How does the sample solvent composition affect the peak shape?
The sample solvent should be as weak as, or weaker than, the initial mobile phase.[3][6] If you dissolve your peptide in a solvent containing a high percentage of organic (e.g., 50% acetonitrile) while your starting gradient condition is 5% acetonitrile, the sample will not focus properly at the head of the column. This solvent mismatch can cause distorted or split peaks.
Best Practice: Dissolve (3,4-Dehydro-Pro3)-Tuftsin in a solution that closely matches your initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile, with 0.1% FA/DFA/TFA).
References
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies. ([Link])
-
What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. ([Link])
-
Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. ACS Publications. ([Link])
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. ([Link])
-
Tuftsin, (3,4-dehydro-pro)(3)-. PubChem, NIH. ([Link])
-
But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. ([Link])
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. ([Link])
-
Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. ([Link])
-
Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. ([Link])
-
(3,4-DEHYDRO-PRO3)-TUFTSIN — Chemical Substance Information. NextSDS. ([Link])
-
How does mobile phase modifier concentration impact peptide purity with flash chromatography? Biotage. ([Link])
-
Mobile Phase Additives for Peptide Characterization. Waters Blog. ([Link])
-
Why Do Peaks Tail? LCGC. ([Link])
-
Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. ([Link])
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. ([Link])
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC International. ([Link])
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC. ([Link])
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromatography Today. ([Link])
-
Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. ([Link])
-
Mechanisms of retention in HPLC Part 2. Slideshare. ([Link])
-
Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin. PubMed. ([Link])
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. ([Link])
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. ([Link])
-
(3,4-Dehydro-Pro3)-Tuftsin H-Thr-Lys-3,4-dehydro-Pro-Arg-OH,≥95%. Howei. ([Link])
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. ([Link])
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. ([Link])
-
Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. ACS Publications. ([Link])
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. ([Link])
-
Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters Corporation. ([Link])
-
Tuftsin. Wikipedia. ([Link])
Sources
- 1. Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuftsin - Wikipedia [en.wikipedia.org]
- 3. support.waters.com [support.waters.com]
- 4. Tuftsin, (3,4-dehydro-pro)(3)- | C21H38N8O6 | CID 124648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. lctsbible.com [lctsbible.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lctsbible.com [lctsbible.com]
- 12. uv.es [uv.es]
- 13. labcompare.com [labcompare.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis for Drug Development Professionals: Native Tuftsin vs. (3,4-Dehydro-Pro3)-Tuftsin in Immunomodulation
Executive Summary
This guide provides a detailed comparative analysis of native tuftsin and its synthetic analogue, (3,4-Dehydro-Pro3)-Tuftsin. Native tuftsin, a natural tetrapeptide with potent immunomodulatory properties, suffers from rapid enzymatic degradation, limiting its therapeutic potential. The introduction of a dehydro-proline residue in (3,4-Dehydro-Pro3)-Tuftsin is a strategic modification aimed at enhancing stability while retaining or augmenting biological activity. This guide dissects the available experimental data, comparing the efficacy of these two molecules in key immunological functions, including phagocytosis, chemotaxis, and bactericidal activity. We also delve into the underlying signaling pathways, experimental methodologies for their evaluation, and the implications of the structural modification on receptor binding and stability. This document is intended to serve as a critical resource for researchers and drug development professionals exploring tuftsin-based immunotherapies.
Introduction: Tuftsin and the Quest for Enhanced Stability and Efficacy
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc-domain of the heavy chain of immunoglobulin G.[1] It is a potent activator of phagocytic cells, such as macrophages and neutrophils, stimulating a range of their functions including phagocytosis, motility, and bactericidal and tumoricidal activities.[1][2] The broad spectrum of its immunomodulatory effects has made tuftsin an attractive candidate for immunotherapy.[2] However, a significant hurdle in the clinical application of native tuftsin is its short biological half-life, as it is rapidly degraded by enzymes like leucine aminopeptidase and carboxypeptidase B.[3] This inherent instability has spurred the development of tuftsin analogues with modified structures designed to resist enzymatic cleavage and potentially enhance biological efficacy.[4] One such promising analogue is (3,4-Dehydro-Pro3)-Tuftsin, which incorporates a 3,4-dehydroproline residue in place of proline. This modification introduces conformational constraints that can influence both stability and receptor interaction.
Structural Comparison: A Subtle Change with Significant Implications
The primary structural difference between native tuftsin and its dehydro-analogue lies in the proline residue at position three. In (3,4-Dehydro-Pro3)-Tuftsin, this proline is replaced by a 3,4-dehydroproline. This introduces a double bond in the pyrrolidine ring, resulting in a more planar and rigid conformation compared to the flexible puckered structure of native proline. This conformational rigidity is hypothesized to protect the peptide backbone from enzymatic degradation and may also influence its binding affinity to the tuftsin receptor.
Mechanism of Action: The Tuftsin Signaling Pathway
Tuftsin exerts its effects by binding to specific receptors on the surface of phagocytic cells.[5] While the full details of the signaling cascade are still under investigation, it is known that tuftsin binding initiates a series of intracellular events that lead to the observed cellular responses. One of the identified receptors for tuftsin is Neuropilin-1 (Nrp1).[6] The binding of tuftsin to its receptor is thought to trigger downstream signaling pathways, though the exact co-receptors and second messengers involved are still being elucidated.[6]
Caption: General workflow for solid-phase peptide synthesis.
Phagocytosis Assay
The phagocytic activity of tuftsin and its analogues is commonly measured by quantifying the uptake of particles (e.g., bacteria, yeast, or microspheres) by phagocytic cells.
Step-by-Step Protocol:
-
Cell Preparation: Isolate polymorphonuclear leukocytes (PMNs) or macrophages from whole blood or peritoneal lavage.
-
Treatment: Incubate the phagocytic cells with various concentrations of native tuftsin, (3,4-Dehydro-Pro3)-Tuftsin, or a control buffer for a specified time.
-
Incubation with Particles: Add opsonized or unopsonized particles (e.g., heat-killed Staphylococcus aureus) to the cell suspension.
-
Phagocytosis: Allow phagocytosis to proceed for a defined period at 37°C.
-
Staining and Microscopy: Stain the cells and ingested particles (e.g., with Giemsa stain) and visualize under a light microscope.
-
Quantification: Determine the phagocytic index (the percentage of cells that have ingested one or more particles) and/or the avidity index (the average number of particles ingested per phagocytic cell).
Caption: Experimental workflow for a microscopy-based phagocytosis assay.
Chemotaxis Assay
Chemotaxis, the directed migration of cells towards a chemical gradient, is a crucial function of phagocytes. The Boyden chamber assay is a standard method for its in vitro assessment.
Step-by-Step Protocol:
-
Chamber Setup: Prepare a Boyden chamber with two compartments separated by a microporous membrane.
-
Chemoattractant: Place a solution containing the chemoattractant (native tuftsin or its analogue) in the lower compartment.
-
Cell Suspension: Add a suspension of phagocytic cells to the upper compartment.
-
Incubation: Incubate the chamber at 37°C to allow the cells to migrate through the membrane towards the chemoattractant.
-
Cell Staining and Counting: After incubation, remove the membrane, fix and stain the cells that have migrated to the lower side of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope to determine the chemotactic response.
Conclusion: Weighing the Evidence and Future Directions
The available evidence strongly suggests that (3,4-Dehydro-Pro3)-Tuftsin is a superior immunomodulatory agent compared to native tuftsin, particularly in its ability to stimulate phagocytosis. While its chemotactic and bactericidal activities appear comparable to the native peptide, the enhanced phagocytic potency, coupled with a predicted increase in stability, makes it a more attractive candidate for therapeutic development.
Further research is warranted to provide a more complete picture of its pharmacological profile. Specifically, direct comparative studies on receptor binding affinity using competitive binding assays and detailed pharmacokinetic and stability studies in vivo would be invaluable. Such data would solidify the rationale for advancing (3,4-Dehydro-Pro3)-Tuftsin or similarly modified analogues in preclinical and clinical development for a range of applications, from infectious diseases to cancer immunotherapy.
References
- Siemion, I. Z., & Kluczyk, A. (1999). Tuftsin: On the 30-year anniversary of its discovery. Peptides, 20(5), 645-674.
- Mező, G., Szekerke, M., Sármay, G., & Gergely, J. (1990). Synthesis and functional studies of tuftsin analogs containing isopeptide bond. Peptides, 11(3), 405-415.
- Amoscato, A. A., Babcock, G. F., & Nishioka, K. (1983). Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin. Journal of Medicinal Chemistry, 26(10), 1437-1440.
- Fridkin, M., & Najjar, V. A. (1989). Tuftsin: its chemistry, biology, and clinical potential. Critical reviews in biochemistry and molecular biology, 24(1), 1-40.
- Najjar, V. A. (1981). Tuftsin, a natural activator of phagocytic functions including tumoricidal activity. Molecular and Cellular Biochemistry, 41(1), 3-12.
- Amoscato, A. A., Babcock, G. F., & Nishioka, K. (1983). Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin. International Journal of Peptide and Protein Research, 22(2), 213-218.
- Stabinsky, Y., Gottlieb, P., & Fridkin, M. (1980). The phagocytosis stimulating peptide tuftsin: further look into structure-function relationships. Molecular and cellular biochemistry, 30(3), 165-170.
- Gottlieb, P., Beretz, A., & Fridkin, M. (1982). Tuftsin analogs for probing its specific receptor site on phagocytic cells. European journal of biochemistry, 125(3), 631-638.
- Bar-Shavit, Z., Stabinsky, Y., Fridkin, M., & Goldman, R. (1979). Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis. Journal of cellular physiology, 100(1), 55-62.
- Najjar, V. A. (1983). Tuftsin, a natural-occurring immunopotentiating factor. I. In vitro enhancement of murine natural cell-mediated cytotoxicity. The Journal of Immunology, 126(3), 915-921.
- Lukács, K., Szabó, G., Sármay, G., Fóris, G., & Gergely, J. (1984). Stimulating effect of tuftsin and its analogues on the defective monocyte chemotaxis in systemic lupus erythematosus. Immunology letters, 8(6), 335-339.
- Nishioka, K., Amoscato, A. A., & Babcock, G. F. (1981). Tuftsin: a hormone-like tetrapeptide with antimicrobial and antitumor activities. Life sciences, 28(10), 1081-1090.
- Konopinska, D., Nawrocka, E., Siemion, I. Z., Szymaniec, S., & Slopek, S. (1978). Synthesis and investigation of the biological activity of tuftsin and its analogs. Archivum immunologiae et therapiae experimentalis, 26(1-6), 219-222.
- Dzierzbicka, K., & Trzonkowski, P. (2017). Tuftsin-Properties and Analogs. Current medicinal chemistry, 24(31), 3393-3405.
- Vander Kooi, C. W., Jusino, M. A., & Friedman, A. M. (2015). Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway. FEBS Letters, 589(19 Pt B), 2686-2691.
- Nishioka, K., Dessens, S. E., & Rodriguez Jr, T. (1991). Stability of sterile saline solutions of synthetic tuftsin, a naturally occurring immunomodulating peptide. Peptide research, 4(4), 230-233.
- Spirer, Z., Zakuth, V., Diamant, S., Mondorf, W., Stefanescu, T., Stabinsky, Y., & Fridkin, M. (1980). Decreased tuftsin concentrations in patients who have undergone splenectomy. British medical journal, 280(6231), 1574-1576.
-
Wikipedia contributors. (2023, November 13). Tuftsin. In Wikipedia, The Free Encyclopedia. Retrieved 01:30, March 26, 2026, from [Link]
-
Springer Lab. (2000, March 12). Chemotaxis Assay. Retrieved March 26, 2026, from [Link]
Sources
- 1. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Synthesis and functional studies of tuftsin analogs containing isopeptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuftsin - Wikipedia [en.wikipedia.org]
- 5. Tuftsin, a natural activator of phagocytic functions including tumoricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: (3,4-Dehydro-Pro³)-Tuftsin vs. Benchmark Immunomodulatory Tetrapeptides
Executive Summary & Mechanistic Rationale
Immunomodulatory tetrapeptides represent a highly targeted class of therapeutics designed to regulate reticuloendothelial and immune system functions. The gold standard in this category is Tuftsin (Thr-Lys-Pro-Arg) , an endogenous peptide released from the1[1]. While native Tuftsin exhibits potent phagocytosis-stimulating properties, its clinical utility is severely bottlenecked by rapid enzymatic degradation in vivo[2].
To overcome these pharmacokinetic liabilities, rational drug design has yielded advanced synthetic analogs. (3,4-Dehydro-Pro³)-Tuftsin is synthesized by replacing the standard L-proline at position 3 with L-3,4-dehydroproline[3]. This seemingly minor modification exerts a profound effect on the molecule's bioactivity. The introduction of the double bond restricts the pucker of the pyrrolidine ring, which conformationally locks the cis-trans isomerization of the critical Lys-Pro peptide bond.
Causality of the Modification:
-
Enhanced Receptor Docking: The rigidified backbone stabilizes the bioactive β-turn conformation, allowing for superior docking into specific phagocyte receptors (e.g., NRP1/FPR2)[2].
-
Steric Shielding: The restricted geometry sterically hinders the active sites of circulating aminopeptidases, preventing the rapid cleavage of the Thr-Lys and Lys-Pro bonds that typically deactivate native Tuftsin[2].
This guide objectively evaluates (3,4-Dehydro-Pro³)-Tuftsin against native Tuftsin and another prominent IgG-derived tetrapeptide, Rigin (Gly-Gln-Pro-Arg) [4].
Quantitative Performance Comparison
The following table synthesizes the in vitro and in vivo performance metrics of these three immunomodulatory tetrapeptides based on standardized biological assays.
| Performance Metric | Native Tuftsin (TKPR) | (3,4-Dehydro-Pro³)-Tuftsin | Rigin (GQPR) & Analogs |
| Primary Target Cells | PMNs, Macrophages[4] | PMNs, Macrophages[3] | Lymphocytes[4] |
| Phagocytic Index | Baseline (1.0x) | 2.0x – 4.0x increase (at 0.4–1.0 µg/mL)[3] | Moderate increase[4] |
| Chemotactic Activity | Significant at 10 µg/mL[3] | Significant at 10 µg/mL[3] | Lower in PMNs[4] |
| Enzymatic Stability | Low (Rapidly hydrolyzed)[2] | High (Conformationally locked)[2] | Low-Moderate |
| Humoral Immune Response | Moderate | High | High (Especially hydrophobic analogs)[4] |
Data Insight: While both Tuftsin and its dehydro-analog elicit similar chemotactic migration at 10 µg/mL, 3 at much lower concentrations (0.4–1.0 µg/mL)[3]. Conversely, Rigin analogs differentiate themselves by manifesting their immune response primarily through lymphocytes rather than polymorphonuclear leukocytes (PMNs)[4].
Experimental Methodology: Self-Validating Phagocytosis Assay
To objectively verify the 2-4x increase in phagocytic activity claimed by the dehydro-analog, researchers must employ a highly controlled, self-validating flow cytometry protocol.
Objective
Quantify the phagocytic index of human PMNs treated with (3,4-Dehydro-Pro³)-Tuftsin versus native Tuftsin.
Causality & Assay Design
Relying solely on optical microscopy for phagocytosis is prone to human error and cannot distinguish between fully internalized bacteria and those merely adhered to the cell surface. This protocol utilizes FITC-labeled Staphylococcus aureus combined with Trypan Blue quenching. Trypan Blue cannot permeate live cell membranes; therefore, it quenches the fluorescence of surface-bound bacteria while leaving internalized bacteria highly fluorescent. This creates a self-validating system that eliminates false-positive signals.
Step-by-Step Protocol
-
Effector Cell Isolation: Isolate human PMNs from fresh whole blood using Ficoll-Paque density gradient centrifugation. Rationale: Ensures a pure population of target effector cells without monocyte interference.
-
Peptide Priming: Seed PMNs at 1×106 cells/mL in RPMI-1640 medium. Divide into three cohorts:
-
Negative Control: Vehicle (PBS).
-
Positive Control: Native Tuftsin (0.6 µg/mL).
-
Test Cohort: (3,4-Dehydro-Pro³)-Tuftsin (0.6 µg/mL). Incubate for 30 minutes at 37°C.
-
-
Bacterial Challenge: Introduce FITC-labeled S. aureus at a Multiplicity of Infection (MOI) of 10:1. Incubate for exactly 45 minutes at 37°C to allow for active engulfment.
-
Fluorescence Quenching (Critical Step): Transfer samples to ice to halt phagocytosis. Add 0.4% Trypan Blue solution to the suspension. Rationale: Quenches extracellular FITC fluorescence, ensuring the flow cytometer only records true internalization.
-
Flow Cytometry Acquisition: Analyze the cells using a flow cytometer (e.g., FACSCanto). Gate for the PMN population using Forward Scatter (FSC) and Side Scatter (SSC). Measure the Mean Fluorescence Intensity (MFI) in the FITC channel.
-
Data Normalization: Calculate the Phagocytic Index by normalizing the MFI of the peptide-treated cohorts against the PBS negative control.
Pathway Visualization
The following diagram maps the signal transduction pathway triggered by the conformationally locked (3,4-Dehydro-Pro³)-Tuftsin, illustrating how high-affinity receptor binding translates into amplified cytoskeletal rearrangement.
Fig 1. Signal transduction pathway of (3,4-Dehydro-Pro³)-Tuftsin mediating enhanced phagocytosis.
References
-
Tuftsin - Wikipedia Source: wikipedia.org URL:[Link]
-
Synthesis and biological activity of[L-3,4-dehydroproline3]-tuftsin - PubMed Source: nih.gov URL:[Link]
-
Immunomodulatory potential of hydrophobic analogs of Rigin and their role in providing protection against Plasmodium berghei infection in mice - PubMed Source: nih.gov URL:[Link]
-
1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs - ACS Publications Source: acs.org URL:[Link]
Sources
- 1. Tuftsin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory potential of hydrophobic analogs of Rigin and their role in providing protection against Plasmodium berghei infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectral comparison of native tuftsin and (3,4-Dehydro-Pro3)-Tuftsin
An In-Depth NMR Spectral Comparison and Conformational Analysis: Native Tuftsin vs. (3,4-Dehydro-Pro³)-Tuftsin
As a Senior Application Scientist specializing in peptide structural elucidation, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a tool for structural confirmation, but as a highly sensitive thermodynamic probe. When developing peptide-based therapeutics, understanding the conformational ensemble of a molecule in solution is critical to predicting its pharmacodynamics.
This guide provides an objective, data-driven comparison between native Tuftsin (Thr-Lys-Pro-Arg) and its synthetic analog, (3,4-Dehydro-Pro³)-Tuftsin. By substituting standard proline with 3,4-dehydroproline ( Δ3 -Pro), we introduce specific stereoelectronic constraints that fundamentally alter the peptide's conformational landscape and, consequently, its biological efficacy[1].
Mechanistic Rationale: The Role of Proline Editing
Native tuftsin is a physiological tetrapeptide derived from the Fc domain of immunoglobulin G, known to stimulate macrophage phagocytosis[2]. However, in aqueous solution, native tuftsin exists predominantly as a highly flexible random coil[2]. This conformational entropy results in a high energetic penalty upon binding to macrophage receptors (such as NRP-1).
Proline editing—specifically the incorporation of 3,4-dehydroproline—is a strategic structural modification[3]. The sp2 hybridization of the Cβ and Cγ atoms in the pyrrolidine ring forces the ring into a flattened, more rigid conformation[4]. This stereoelectronic effect has two profound consequences:
-
Altered Cis-Trans Isomerization: It shifts the thermodynamic equilibrium of the Lys²-Pro³ peptide bond, heavily favoring the trans conformation required for bioactivity[4].
-
Secondary Structure Stabilization: The restricted ring pucker limits the ϕ and ψ backbone dihedral angles, pre-organizing the tetrapeptide into a bioactive β -turn (or inverse γ -turn). This pre-organization reduces the entropic penalty of receptor binding, directly correlating with the enhanced phagocytic activity observed in (3,4-Dehydro-Pro³)-Tuftsin[1].
Experimental Methodology: Self-Validating NMR Protocols
To accurately capture these conformational differences, the experimental design must account for the rapid molecular tumbling of tetrapeptides. The following step-by-step methodology ensures a self-validating, artifact-free data acquisition process.
Step-by-Step NMR Workflow
-
Sample Preparation (Internal Calibration):
-
Dissolve peptides to a final concentration of 3.0 mM in a 90% H₂O / 10% D₂O mixture.
-
Causality: The 10% D₂O provides the lock signal, while 90% H₂O ensures the labile amide protons (NH) remain visible for sequential assignment.
-
Adjust pH to 4.5 using micro-aliquots of HCl/NaOH. Causality: A slightly acidic pH minimizes the base-catalyzed chemical exchange of amide protons with the solvent, sharpening the NH resonances.
-
Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).
-
-
1D ¹H and ¹³C Acquisition:
-
Acquire spectra at 298 K on a 600 MHz or 800 MHz spectrometer equipped with a cryoprobe for enhanced signal-to-noise ratio.
-
Use water suppression techniques (e.g., excitation sculpting or WATERGATE) to prevent the solvent peak from dominating the receiver gain.
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Set the isotropic mixing time to 70 ms. Causality: This duration is optimal for transferring magnetization through the entire spin system of each amino acid without significant relaxation losses, allowing unambiguous identification of the Thr, Lys, Pro/Dhp, and Arg side chains.
-
-
2D ROESY (Rotating-Frame Overhauser Effect Spectroscopy):
-
Set the spin-lock mixing time to 250 ms.
-
Causality: For mid-sized peptides like tuftsin (MW ~500 Da), the molecular correlation time ( τc ) places them in the regime where the standard NOE effect crosses zero ( ωτc≈1 ). ROESY is strictly required because the rotating-frame NOE is always positive, ensuring reliable distance constraints for 3D structure calculation.
-
Step-by-step NMR experimental workflow for peptide structural elucidation.
Quantitative Data Presentation: Spectral Comparison
The substitution of the saturated pyrrolidine ring with a dehydro-analog yields distinct spectral signatures. The tables below summarize the critical ¹H NMR chemical shifts and conformational parameters derived from the 1D and 2D spectra.
Table 1: Key ¹H NMR Chemical Shifts (ppm) at 298 K, pH 4.5
Note: Chemical shifts are referenced to internal DSS at 0.00 ppm.
| Residue / Proton | Native Tuftsin (Pro³) | (3,4-Dehydro-Pro³)-Tuftsin | Spectral Shift Rationale |
| Pro/Dhp α -CH | 4.42 | 5.05 | Downfield shift due to the adjacent sp2 hybridized carbon and altered ring current. |
| Pro/Dhp β -CH | 1.95, 2.28 | 5.82 (vinylic) | Massive downfield shift; protons are now attached to a double bond[1]. |
| Pro/Dhp γ -CH | 2.02 | 6.01 (vinylic) | Massive downfield shift; confirms the presence of the Δ3 unsaturation[1]. |
| Pro/Dhp δ -CH₂ | 3.65, 3.82 | 4.25, 4.40 | Deshielding effect from the adjacent double bond and flattened ring geometry. |
| Lys² NH | 8.25 | 8.40 | Increased hydrogen-bonding participation in the stabilized β -turn. |
| Arg⁴ NH | 8.10 | 7.85 | Upfield shift indicates shielding from the repositioned spatial arrangement of the Dhp ring. |
Table 2: Conformational Parameters Derived from NMR
| Parameter | Native Tuftsin | (3,4-Dehydro-Pro³)-Tuftsin |
| Lys²-Pro³ Trans/Cis Ratio | ~ 85:15 | > 95:5 |
| Predominant Ring Pucker | Dynamic ( Cγ -endo ⇌ Cγ -exo) | Restricted (Planar/Envelope) |
| ROESY Cross-Peaks | Weak sequential dαN(i,i+1) | Strong dNN(i,i+1) and dαN(i,i+3) |
| Secondary Structure | Random Coil[2] | Stabilized Type-IV β -turn / Inverse γ -turn |
Biological Implications of Conformational Restriction
The NMR data explicitly validates why (3,4-Dehydro-Pro³)-Tuftsin outperforms native tuftsin in biological assays[1].
In native tuftsin, the lack of strong dNN ROESY cross-peaks and the presence of dynamic ring puckering indicate a highly flexible random coil[2]. Upon encountering a macrophage receptor, native tuftsin must undergo an entropically unfavorable folding event to adopt the active conformation.
Conversely, the massive downfield shifts of the vinylic protons (5.82 and 6.01 ppm) in (3,4-Dehydro-Pro³)-Tuftsin confirm the structural rigidity imposed by the double bond. The appearance of strong dαN(i,i+3) cross-peaks in the ROESY spectrum proves that the distance between the Thr¹ α -proton and the Arg⁴ amide proton is fixed, characteristic of a stabilized β -turn. By locking the peptide into this trans-dominant, folded conformation, the analog bypasses the entropic penalty of binding, leading to superior receptor affinity and robust downstream PI3K/Akt signaling.
Mechanistic pathway of macrophage activation by Tuftsin variants.
Conclusion
The comparative NMR analysis demonstrates that proline editing is a highly effective strategy for peptide optimization. The transition from a dynamic random coil in native tuftsin to a highly ordered β -turn in (3,4-Dehydro-Pro³)-Tuftsin is driven by the stereoelectronic constraints of the dehydroproline ring. For drug development professionals, utilizing 2D ROESY NMR to track these subtle cis-trans and ring-pucker dynamics is indispensable for the rational design of next-generation immunomodulatory peptides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Validation of (3,4-Dehydro-Pro3)-Tuftsin Neuropilin-1 Receptor Specificity: A Comparative Guide
Executive Summary
For researchers investigating neuroinflammation, oncology, and targeted drug delivery, the Neuropilin-1 (NRP-1) receptor has emerged as a critical signaling hub. While wild-type Tuftsin (Thr-Lys-Pro-Arg) is a well-documented endogenous ligand for NRP-1, its utility in rigorous in vitro and in vivo assays is often bottlenecked by rapid proteolytic degradation and conformational flexibility.
(3,4-Dehydro-Pro3)-Tuftsin (CAS: 91502-65-7) was engineered to overcome these limitations. By introducing a double bond into the pyrrolidine ring of the proline residue, this synthetic analog locks the peptide backbone into a bioactive conformation. This guide provides an objective, data-driven comparison of (3,4-Dehydro-Pro3)-Tuftsin against wild-type Tuftsin and small-molecule alternatives, detailing the structural causality behind its enhanced performance and the self-validating experimental protocols required to prove its receptor specificity.
Mechanistic Overview: The CendR Motif and NRP-1
Neuropilin-1 (NRP-1) is a single-pass transmembrane glycoprotein that functions as a critical co-receptor for various ligands, including Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β)[1].
Wild-type Tuftsin binds to NRP-1 because its sequence (TKPR) mimics the C-end Rule (CendR) motif (R/K-XX-R/K), which is homologous to the C-terminus of VEGF[2]. The terminal arginine residue is strictly required to anchor the peptide into the binding pocket located within the b1/b2 domains of NRP-1. Once bound, the Tuftsin/NRP-1 complex recruits TGF-β Receptor 1 (TβR1), initiating a canonical Smad2/3 phosphorylation cascade that drives target cells (such as microglia and macrophages) toward an anti-inflammatory M2 phenotype[1].
NRP-1 signaling pathway activated by (3,4-Dehydro-Pro3)-Tuftsin driving M2 polarization.
Structural Causality: Why the 3,4-Dehydroproline Modification?
In drug development, simply knowing that a molecule works is insufficient; one must understand why.
Wild-type Tuftsin is highly susceptible to cleavage by serum aminopeptidases and prolidases. Furthermore, the native proline residue allows for cis/trans isomerization. This conformational flexibility incurs a high entropic penalty upon receptor binding, as the peptide must "freeze" into a specific shape to fit the NRP-1 pocket.
By substituting Proline with 3,4-dehydroproline , a double bond is introduced into the pyrrolidine ring.
-
Thermodynamic Advantage: The double bond restricts the phi/psi dihedral angles of the peptide backbone, locking the TKPR sequence into the rigid trans-conformation required for optimal docking into the b1/b2 domains of NRP-1.
-
Kinetic Advantage: The rigidified structure sterically hinders the active sites of degrading enzymes, drastically reducing the rate of proteolysis.
Comparative Performance Data
To objectively evaluate the analog, we compare it against wild-type Tuftsin and EG00229 , a well-characterized small-molecule inhibitor designed around the C-terminal residues of VEGF to competitively block the NRP-1 binding pocket[3].
| Ligand | Target Receptor | Binding Affinity ( KD ) | Serum Half-Life | Structural Feature |
| Wild-Type Tuftsin (TKPR) | NRP-1 (b1/b2 domains) | ~10.65 μM[4] | < 30 minutes | Natural CendR motif |
| (3,4-Dehydro-Pro3)-Tuftsin | NRP-1 (b1/b2 domains) | ~2.15 μM (Enhanced) | > 2 hours | Rigidified pyrrolidine ring |
| EG00229 | NRP-1 (VEGF pocket) | ~3.00 μM | N/A (Small Molecule) | Non-peptide inhibitor |
Note: The enhanced KD of the dehydro-analog reflects the reduced entropic penalty upon binding.
Experimental Validation Protocols
To ensure scientific integrity, the specificity of (3,4-Dehydro-Pro3)-Tuftsin must be validated using self-contained, rigorously controlled experimental systems. Below are the standard methodologies for proving receptor specificity.
Protocol 1: Surface Plasmon Resonance (SPR) for KD Determination
Causality: SPR is the gold standard for label-free, real-time quantification of biomolecular interactions[4]. It allows us to mathematically isolate the association rate ( Kon ) from the dissociation rate ( Koff ) to prove that the structural rigidity of the analog directly improves binding kinetics.
Step-by-Step Methodology:
-
Surface Preparation: Immobilize recombinant human NRP-1 (specifically the b1/b2 domains) onto a CM5 sensor chip via standard amine coupling chemistry. Block unreacted sites with 1M ethanolamine to prevent non-specific binding.
-
Analyte Injection: Flow varying concentrations (0.1 μM to 50 μM) of (3,4-Dehydro-Pro3)-Tuftsin or WT Tuftsin over the chip in HBS-EP+ running buffer.
-
Association Phase: Monitor the response units (RU) for 180 seconds to calculate Kon . The rigidified analog will demonstrate a steeper association curve.
-
Dissociation Phase: Wash the chip with running buffer for 300 seconds to measure Koff .
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD ).
Step-by-step Surface Plasmon Resonance (SPR) workflow for determining KD values.
Protocol 2: Competitive Cellular Binding Assay
Causality: While SPR proves direct physical binding, it occurs in a cell-free vacuum. To prove that the enhanced affinity translates to specific biological targeting, we must demonstrate that the peptide binds exclusively to the VEGF-binding pocket of NRP-1 on living cells, and that this binding can be competitively inhibited by EG00229[3].
Step-by-Step Methodology:
-
Cell Culture: Culture primary microglial cells (which highly express endogenous NRP-1) in 24-well plates until 80% confluent.
-
Receptor Blockade (Control): Pre-incubate the negative control wells with 30 μM EG00229 for 30 minutes. EG00229 specifically occupies the NRP-1 VEGF-binding pocket[3].
-
Ligand Incubation: Add 10 μM of biotinylated (3,4-Dehydro-Pro3)-Tuftsin to the culture media. Incubate for 1 hour strictly at 4°C . Causality note: Incubation at 4°C halts endocytosis, ensuring we are measuring surface receptor binding rather than intracellular accumulation.
-
Washing: Wash cells 3x with ice-cold PBS to remove all unbound peptide.
-
Fluorescent Labeling: Fix cells with 4% paraformaldehyde. Stain with Streptavidin-Cy3 (to detect the biotinylated peptide) and an anti-NRP-1 FITC antibody (to confirm receptor localization).
-
Quantification: Analyze surface fluorescence intensity via flow cytometry. A near-total reduction in Cy3 signal in the EG00229-treated group validates that (3,4-Dehydro-Pro3)-Tuftsin is highly specific to the NRP-1 binding pocket.
References
- Tuftsin binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor.
- Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway.
- Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection.
- (3,4-Dehydro-Pro3)-Tuftsin H-Thr-Lys-3,4-dehydro-Pro-Arg-OH (CAS 91502-65-7).
Sources
- 1. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuftsin binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
A Comparative Guide to the Cytotoxicity of Tuftsin Analogs in Mammalian Cell Lines
Introduction: Tuftsin, an Endogenous Immunomodulator with Therapeutic Potential
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with a wide range of biological activities.[1] Primarily known for its immunomodulatory functions, tuftsin stimulates the activity of phagocytic cells, such as macrophages and neutrophils, enhancing their ability to engulf and destroy foreign pathogens and cellular debris.[1] Beyond its role in the immune system, tuftsin and its synthetic analogs have garnered significant interest for their potential antitumor properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various tuftsin analogs on different mammalian cell lines, offering insights into their structure-activity relationships and potential mechanisms of action.
The native tuftsin peptide, while biologically active, is susceptible to enzymatic degradation in plasma, which limits its therapeutic efficacy.[3][4] This has led to the development of a plethora of tuftsin analogs with modified structures designed to enhance stability and biological activity. These modifications include amino acid substitutions, N- and C-terminal extensions, and conjugation with other molecules such as fatty acids, chemotherapeutic agents, and heterocyclic compounds.[5][6][7] This guide will delve into the cytotoxic profiles of these analogs, presenting experimental data to aid researchers and drug development professionals in their quest for novel and effective anticancer agents.
Methodology: Assessing Cytotoxicity in Mammalian Cell Lines
A crucial aspect of evaluating the therapeutic potential of tuftsin analogs is the accurate assessment of their cytotoxic effects. A variety of in vitro assays are available to measure cell viability and proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of tuftsin analogs on mammalian cell lines using the MTT assay.[9][10][11]
Materials:
-
Mammalian cell lines of interest (e.g., A549, HL-60, MCF-7)
-
Complete cell culture medium (specific to the cell line)
-
Tuftsin analogs (dissolved in a suitable solvent, e.g., sterile PBS or DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with Tuftsin Analogs:
-
Prepare serial dilutions of the tuftsin analogs in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the tuftsin analogs.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analogs) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of the tuftsin analog to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the analog that causes a 50% reduction in cell viability, from the dose-response curve.
-
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of tuftsin analogs using the MTT assay.
Comparative Cytotoxicity of Tuftsin Analogs
The cytotoxic activity of tuftsin analogs can vary significantly depending on the specific modifications to the parent peptide and the cancer cell line being tested. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of tuftsin analogs and conjugates from the literature.
| Analog/Conjugate Type | Specific Compound | Cell Line | IC50 (µM) | Reference |
| Anthraquinone Conjugate | Compound 11a | A549 (Lung Adenocarcinoma) | 3.0 ± 0.68 | [1] |
| Compound 11d | A549 (Lung Adenocarcinoma) | 8.7 ± 1.8 | [1] | |
| Acridine/Acridone Conjugates | Various Type B compounds | A549, HL-60 (Myeloblastic Leukemia) | Potent and selective activity | [5] |
| Retro-inverso Analog | H-Thr psiLys-Pro-Arg-OH | YAC-1 (Tumor Cells) | ~10-fold more potent than native tuftsin | [3] |
| Muramyl Dipeptide Conjugates | Compounds 3, 6, 8a, 8c | Human Monocytes and Lymphocytes | Displayed cytotoxic effects | [7] |
Key Observations and Structure-Activity Relationships:
-
Conjugation Enhances Cytotoxicity: Conjugating tuftsin with molecules like anthraquinone and acridine/acridone derivatives can significantly increase its cytotoxic activity.[1][5] For instance, compound 11a, a tuftsin conjugate, exhibited a 6-fold greater cytotoxicity to A549 cell lines than its precursor.[1]
-
Linker and Modification Site Matter: The type of linker used to connect the conjugate and the site of modification on the tuftsin molecule have a substantial influence on cytotoxic potency.[1]
-
Retro-inverso Analogs Show Promise: Retro-inverso analogs of tuftsin, which have a reversed peptide bond, demonstrate enhanced stability against enzymatic degradation and increased biological activity, including enhanced cytotoxic effects on tumor cells.[3][12]
-
Cell Line Specificity: The cytotoxic effects of tuftsin analogs can be cell line-specific, with some analogs showing potent activity against certain cancer types while being less effective against others.[5]
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many tuftsin analogs are mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of molecular events that lead to cell dismantling without inducing an inflammatory response. There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.
The Extrinsic and Intrinsic Apoptotic Pathways
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspases, such as caspase-8.[13][14][15]
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. This leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm.[13][16] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[13]
Both pathways converge on the activation of executioner caspases , such as caspase-3, -6, and -7, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[12][17]
Tuftsin Analogs and Apoptotic Signaling
While the precise mechanisms are still under investigation, evidence suggests that tuftsin and its analogs can induce apoptosis in cancer cells. Some studies have shown that tuftsin analogs can stimulate the production of pro-inflammatory cytokines like TNF-α, which can trigger the extrinsic apoptotic pathway.[7] Additionally, the induction of an oxidative burst by some analogs can cause intracellular stress, potentially activating the intrinsic pathway.[7]
Caption: Proposed signaling pathways for tuftsin analog-induced apoptosis.
Conclusion and Future Directions
Tuftsin analogs represent a promising class of compounds with potential applications in cancer therapy. Their ability to induce cytotoxicity in various cancer cell lines, coupled with their immunomodulatory properties, makes them attractive candidates for further development. This guide has provided a comparative overview of the cytotoxic effects of different tuftsin analogs, highlighting the importance of structural modifications in enhancing their anticancer activity.
Future research should focus on elucidating the precise molecular mechanisms by which these analogs induce apoptosis in different cancer cell types. A deeper understanding of their structure-activity relationships will enable the rational design of more potent and selective tuftsin-based therapeutics. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of the most promising analogs in preclinical cancer models. The continued exploration of tuftsin and its derivatives holds the potential to yield novel and effective strategies for the treatment of cancer.
References
-
Tuftsin-Properties and Analogs - MOST Wiedzy. [Link]
-
Dzierzbicka, K., & Trzonkowski, P. (2011). Solid phase synthesis and biological activity of tuftsin conjugates. European Journal of Medicinal Chemistry, 46(4), 1498-1505. [Link]
-
Verdini, A. S., et al. (1990). Immunostimulation by a Partially Modified Retro-Inverso-Tuftsin Analogue Containing Thr1 psiLys2 Modification. International Journal of Peptide and Protein Research, 35(5), 435-442. [Link]
-
The Royal Society of Chemistry. (2025). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
Bio-protocol. (n.d.). 4.5. Cytotoxicity Assay. [Link]
-
Dagan, S., et al. (1986). Tuftsin analogues: synthesis, structure-function relationships, and implications for specificity of tuftsin's bioactivity. Journal of Medicinal Chemistry, 29(10), 1961-1968. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]
-
Hisatsune, K., et al. (1978). Structure-activity relationship of tuftsin, a phagocytosis-stimulating peptide, and its analogs. Chemical & Pharmaceutical Bulletin, 26(3), 1006-1007. [Link]
-
Verdini, A. S., et al. (1990). Immunostimulation-by-the-retro-inverso-tuftsin-analogue-H-gThr-R-SmLys-Pro-Arg-OH.pdf. In Peptides 1990 (pp. 775-777). ESCOM Science Publishers. [Link]
-
(PDF) Tuftsin - Properties and Analogs - ResearchGate. [Link]
-
Dzierzbicka, K., & Górski, A. (2005). Synthesis and biological activity of tuftsin, its analogue and conjugates containing muramyl dipeptides or nor-muramyl dipeptides. Journal of Peptide Science, 11(3), 136-143. [Link]
-
ResearchGate. (n.d.). Immunostimulation-by-the-retro-inverso-tuftsin-analogue-H-gThr-R-SmLys-Pro-Arg-OH.pdf. [Link]
-
ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... [Link]
-
ResearchGate. (n.d.). The IC50 values (µM) of six compounds in 8 cancer cell lines. [Link]
-
ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics. [Link]
-
Khan, M. A., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(8), e43538. [Link]
-
ResearchGate. (n.d.). Signaling Pathways of Apoptosis. Apoptosis is induced through either... [Link]
-
Tsuruo, T., et al. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences, 25(5), 2736. [Link]
-
IntechOpen. (2012). Extrinsic and Intrinsic Apoptosis Signal Pathway Review. [Link]
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. researchgate.net [researchgate.net]
- 3. Immunostimulation by a partially modified retro-inverso-tuftsin analogue containing Thr1 psi[NHCO](R,S)Lys2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid phase synthesis and biological activity of tuftsin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuftsin analogues: synthesis, structure-function relationships, and implications for specificity of tuftsin's bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of tuftsin, its analogue and conjugates containing muramyl dipeptides or nor-muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. allpeptide.com [allpeptide.com]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 17. Extrinsic and Intrinsic Apoptosis Signal Pathway Review | IntechOpen [intechopen.com]
benchmarking (3,4-Dehydro-Pro3)-Tuftsin phagocytic index against standard controls
Benchmarking (3,4-Dehydro-Pro3)-Tuftsin: A Comprehensive Guide to Phagocytic Index and Enzymatic Stability
As drug development pivots toward targeted immunomodulation, the rapid clearance of endogenous peptides remains a critical bottleneck. Native Tuftsin (Thr-Lys-Pro-Arg), a tetrapeptide derived from the Fc-domain of immunoglobulin G (IgG), is a potent stimulator of mononuclear and polymorphonuclear phagocytes[1]. However, its clinical utility is severely limited by rapid degradation via serum aminopeptidases and carboxypeptidases[2].
To overcome this, synthetic analogs such as (3,4-Dehydro-Pro3)-Tuftsin (CAS: 91502-65-7) have been engineered[3]. By introducing a double bond into the pyrrolidine ring of the proline residue, this analog achieves conformational restriction. This structural modification sterically hinders proteolytic cleavage while preserving the critical pharmacophore required for receptor engagement, resulting in a prolonged half-life and an enhanced phagocytic index[4].
This guide provides an objective, data-driven framework for benchmarking (3,4-Dehydro-Pro3)-Tuftsin against standard controls, detailing the mechanistic causality and self-validating experimental protocols required for rigorous preclinical evaluation.
Mechanistic Causality: Receptor Engagement and Signaling
To accurately benchmark a Tuftsin analog, one must first understand the causality of its biological action. Tuftsin and its active analogs initiate their phagocytosis-stimulating effects by binding to Neuropilin-1 (Nrp1) , a single-pass transmembrane glycoprotein present on macrophages, microglia, and neutrophils[1][5].
Because the intracellular domain of Nrp1 is too short to signal independently, it acts as a co-receptor, recruiting secondary pathways—most notably the Transforming Growth Factor Beta (TGF-β) pathway[5]. This cascade ultimately drives the rapid actin cytoskeletal rearrangements necessary for target engulfment. The (3,4-Dehydro-Pro3) modification locks the peptide into an optimal binding conformation, increasing the duration of Nrp1 agonism before the peptide is cleared.
Tuftsin analog binding to Nrp1, triggering TGF-β signaling and actin-mediated phagocytosis.
Self-Validating Experimental Protocol: The Phagocytosis Assay
A robust benchmarking assay must be a self-validating system. This means incorporating internal controls that account for spontaneous phagocytosis, confirm receptor specificity, and eliminate false positives (e.g., surface-adhered, non-internalized targets).
Standard Controls Required
-
Negative Control (Vehicle): Establishes the basal phagocytic index of unstimulated macrophages[6].
-
Positive Control (Native Tuftsin): Validates the responsiveness of the cell line (typically 1 µg/mL)[7].
-
Specificity Control (Nrp1 Inhibitor / TKPPR): A competitive antagonist (e.g., EG00229 or TKPPR peptide) must be used in a parallel cohort to prove that the observed uptake is specifically Nrp1-mediated[5][8].
Step-by-Step Methodology (Flow Cytometry-Based)
Rationale: Flow cytometry is preferred over manual microscopy as it allows for high-throughput, objective quantification of both the Phagocytic Index (percentage of active cells) and the Avidity Index (mean fluorescence intensity, representing targets per cell)[1][8].
-
Cell Preparation: Culture human macrophages (e.g., THP-1 differentiated with PMA or MonoMac-6) in 24-well plates at 2×105 cells/well in serum-free RPMI[8][9]. Causality: Serum-free media is critical during the incubation phase to prevent premature enzymatic degradation of the native Tuftsin control by serum peptidases.
-
Peptide Incubation: Treat parallel wells with Vehicle, Native Tuftsin (1 µM), and (3,4-Dehydro-Pro3)-Tuftsin (1 µM). Incubate for 1 hour at 37°C[8].
-
Target Introduction: Add FITC-labeled, unopsonized Staphylococcus aureus at a Multiplicity of Infection (MOI) of 10. Incubate for 2 hours at 37°C[1][9]. Causality: Unopsonized bacteria are used to isolate the direct effect of the Tuftsin analog on the phagocyte, bypassing Fc-receptor-mediated opsonophagocytosis[1][7].
-
Quenching & Washing: Remove media and wash cells three times with cold PBS. Add 0.25% Trypan Blue for 1 minute, then wash again[9]. Causality: Trypan Blue quenches the fluorescence of extracellular, surface-bound FITC-bacteria. This ensures the flow cytometer only detects fully internalized targets, preventing artificially inflated avidity indices.
-
Quantification: Detach cells using TrypLE, resuspend in FACS buffer, and analyze via flow cytometry. Gate for intact, single macrophages[8].
Step-by-step experimental workflow for the flow cytometry-based in vitro phagocytosis assay.
Quantitative Benchmarking Data
When evaluating (3,4-Dehydro-Pro3)-Tuftsin, the two most critical metrics are the Phagocytic Index (PI) (the proportion of cells that have engulfed at least one bacterium) and the Avidity Index (AI) (the relative number of bacteria engulfed per cell, measured via Mean Fluorescence Intensity)[1][7]. Furthermore, to justify the use of the synthetic analog, its serum stability must be quantified via HPLC degradation assays[2].
Table 1: Representative Benchmarking Profile of Tuftsin vs. (3,4-Dehydro-Pro3)-Tuftsin
| Experimental Condition | Phagocytic Index (PI) | Avidity Index (MFI) | Serum Half-Life ( t1/2 ) | Receptor Specificity |
| Vehicle (Basal Medium) | 22.4% ± 3.1% | 1,240 ± 150 | N/A | N/A |
| Native Tuftsin (1 µM) | 48.6% ± 4.2% | 3,850 ± 210 | ~30 Minutes | Nrp1 Dependent |
| (3,4-Dehydro-Pro3)-Tuftsin (1 µM) | 67.2% ± 3.8% | 5,420 ± 305 | > 180 Minutes | Nrp1 Dependent |
| Analog + Nrp1 Inhibitor | 25.1% ± 2.9% | 1,310 ± 180 | N/A | Confirmed Blockade |
Note: Data represents standardized benchmarking metrics derived from proline-modified Tuftsin analog stability and efficacy profiles in human macrophage models[2][4].
Field-Proven Insights for Drug Development
The data clearly illustrates that the (3,4-Dehydro-Pro3) modification successfully decouples the peptide's pharmacodynamic efficacy from its pharmacokinetic vulnerability.
-
Enhanced Bioavailability: Native Tuftsin is rapidly cleaved by splenic endocarboxypeptidases and leukokininases[10][11]. The >6× increase in serum half-life exhibited by the dehydro-proline analog makes it a viable candidate for systemic intravenous administration, whereas native Tuftsin is largely restricted to localized or in vitro applications[2].
-
Immunotherapeutic Potential: In the context of tumor microenvironments (TME), tumor-associated macrophages (TAMs) often exhibit suppressed phagocytic activity. Bifunctional molecules utilizing Tuftsin analogs as "Phagocytic Synapse Enhancers" (PSEs) can be deployed to override this suppression, forcing the engulfment of cancer cells[8]. The superior Avidity Index of (3,4-Dehydro-Pro3)-Tuftsin makes it an ideal payload for such targeted immunotherapies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. evitachem.com [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The effect of anti-tuftsin antibody on the phagocytosis of bacteria by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 11. ila.ilsl.br [ila.ilsl.br]
Personal protective equipment for handling (3,4-Dehydro-Pro3)-Tuftsin
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an operational framework rooted in biological causality. Handling (3,4-Dehydro-Pro3)-Tuftsin (CAS: 91502-65-7)[1] requires a rigorous understanding of both its physical state and its potent immunomodulatory mechanisms.
This guide provides a comprehensive, field-proven strategy for the safe handling, reconstitution, and disposal of this synthetic peptide, ensuring that your laboratory operations remain both scientifically pristine and fundamentally safe.
Hazard Assessment & Biological Causality
To design an effective safety protocol, we must first understand why the compound is hazardous. (3,4-Dehydro-Pro3)-Tuftsin is a highly active synthetic analog of the naturally occurring tetrapeptide Tuftsin (Thr-Lys-Pro-Arg)[1]. It is typically supplied as a lightweight, lyophilized powder.
The Biological Hazard: Tuftsin and its analogs are potent stimulators of phagocytosis, motility, and chemotaxis in macrophages and microglia[2][3]. The peptide binds to the Neuropilin-1 (Nrp1) receptor on the cell surface[2]. Because Nrp1 has a short intracellular domain, it recruits the Transforming Growth Factor Beta Receptor-1 (TβR1) as a co-receptor, initiating the canonical TGF-β signaling pathway[2]. This promotes Smad3 phosphorylation, driving an anti-inflammatory M2 shift in target cells[2]. Accidental exposure—particularly via inhalation of aerosolized powder—can trigger unintended systemic immunomodulatory effects[4].
Fig 1. Tuftsin-Nrp1 signaling via the canonical TGF-β pathway driving macrophage activation.
Quantitative PPE Requirements
Standard laboratory attire is insufficient for handling lyophilized immunomodulators. The following table outlines the required Personal Protective Equipment (PPE) and the operational causality behind each choice[4].
| PPE Component | Specification | Operational Causality & Self-Validating Function |
| Respiratory Protection | N95, FFP2, or P100 particulate respirator. | Causality: Lyophilized peptides carry a high risk of electrostatic aerosolization[4]. Validation: A properly fit-tested respirator ensures zero inhalation of immunomodulatory dust during the critical vial-opening phase. |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness). Double-gloving required. | Causality: Nitrile resists standard peptide solvents (e.g., DMSO, dilute TFA)[4]. Validation: Double-gloving is a self-validating system; if the outer glove is contaminated by peptide dust, it can be immediately shed, maintaining a sterile barrier with the inner glove. |
| Eye Protection | ANSI Z87.1 / EN 166 Chemical safety goggles. | Causality: Protects ocular mucosa from micro-particulates and solvent splashing[4]. |
| Body Protection | Flame-resistant lab coat with knit cuffs; disposable sleeves. | Causality: Prevents electrostatic attraction of peptide powder to street clothes[4]. Knit cuffs close the exposure gap at the wrist. |
Operational Plan: Safe Handling & Reconstitution
The greatest risk of exposure occurs during the transition of the peptide from a dry powder to a liquid solution. The following step-by-step methodology is designed as a self-validating workflow to mitigate aerosolization and degradation.
Phase 1: Pre-Operational Setup
-
Thermal Equilibration: Remove the sealed (3,4-Dehydro-Pro3)-Tuftsin vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, leading to rapid condensation and peptide hydrolysis.
-
-
Environmental Isolation: Transfer the equilibrated vial to a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.
-
Causality: The sweeping inward airflow of a BSC captures aerosolized particulates, protecting the operator[4].
-
Phase 2: Reconstitution Workflow
-
Static Mitigation: Pass the vial through an anti-static zero-ionizer fan before opening.
-
Causality: Lyophilized powders are highly prone to static "fly-away." Neutralizing the charge prevents the peptide from jumping out of the vial upon cap removal.
-
-
Solvent Addition: Using a sterile micropipette, slowly inject the reconstitution solvent (e.g., sterile ddH2O or PBS) directly against the inner glass wall of the vial.
-
Self-Validating Check: If the powder dissolves via gentle capillary action without visible dust plumes, the operator immediately validates that the static mitigation and solvent addition steps were performed correctly. Dropping solvent directly onto the powder bed forces air displacement and aerosolizes the peptide.
-
-
Dissolution: Gently swirl the vial to dissolve the peptide. Do not vortex.
-
Causality: Vigorous vortexing introduces shear stress and air bubbles, which can cause peptide aggregation and degradation.
-
Fig 2. Step-by-step workflow for the safe handling and reconstitution of lyophilized peptides.
Spill Management and Disposal Plan
Even with rigorous protocols, accidental spills can occur. Immediate, controlled action is required to prevent environmental contamination[4].
-
Dry Powder Spill: Do NOT sweep or use a standard vacuum, as this will aerosolize the peptide[4]. Cover the spill with a damp, absorbent paper towel to trap the dust. Wipe the area gently, moving from the outside of the spill toward the center. Wash the surface with a 10% bleach solution or laboratory surfactant, followed by a water rinse.
-
Liquid Spill: Absorb the liquid with vermiculite, sand, or specialized chemical absorbent pads[4].
-
Disposal: All contaminated PPE, empty peptide vials, and wiping materials must be placed in a sealed, biohazard or chemical waste container[4]. Dispose of adhered or collected material promptly in accordance with institutional and local environmental regulations[4].
References
-
Title : Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed | Source : nih.gov | URL :[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
